molecular formula C5H10N2O B13247796 1-[Cyano(methyl)amino]propan-2-ol

1-[Cyano(methyl)amino]propan-2-ol

Cat. No.: B13247796
M. Wt: 114.15 g/mol
InChI Key: KVLPBOHMPXKWMP-UHFFFAOYSA-N
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Description

1-[Cyano(methyl)amino]propan-2-ol is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-hydroxypropyl(methyl)cyanamide

InChI

InChI=1S/C5H10N2O/c1-5(8)3-7(2)4-6/h5,8H,3H2,1-2H3

InChI Key

KVLPBOHMPXKWMP-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C#N)O

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and NMR Characterization of 1-[Cyano(methyl)amino]propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[cyano(methyl)amino]propan-2-ol (IUPAC: 2-hydroxypropyl(methyl)cyanamide) is a highly functionalized aliphatic cyanamide. Molecules harboring the cyanamide moiety are of significant interest in medicinal chemistry, frequently serving as versatile building blocks or pharmacophores in the development of kinase inhibitors, such as ITPKb inhibitors . Due to the presence of a chiral center and a heteroatom-dense cyanamide group, rigorous structural elucidation is required to confirm its synthesis and purity. This whitepaper provides an in-depth, self-validating analytical workflow—combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively characterize this molecule.

Chemical Context & Structural Logic

The molecular formula of 1-[cyano(methyl)amino]propan-2-ol is C₅H₁₀N₂O (Exact Mass: 114.0793 Da) . The structure consists of a propan-2-ol backbone where the terminal C1 position is substituted with an N -methylcyanamide group.

The structural logic of this molecule presents specific analytical challenges:

  • Chirality and Magnetic Non-Equivalence: The C2 carbon is a stereocenter. Consequently, the adjacent C1 methylene protons are diastereotopic (chemically and magnetically non-equivalent), necessitating 2D NMR to resolve their complex spin systems.

  • Heteroatom Linkages: The cyanamide group (–N(CH₃)C≡N) contains a quaternary carbon (C5) devoid of protons. Standard 1D ¹H NMR cannot prove its connectivity to the nitrogen atom; thus, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge this structural gap.

Analytical Strategy & Workflow

To ensure a self-validating system, the characterization relies on orthogonal techniques. HRMS establishes the molecular formula, FT-IR confirms the presence of IR-active functional groups (specifically the C≡N and O–H stretches), and a suite of 1D/2D NMR experiments maps the exact atomic connectivity .

Causality of Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is deliberately chosen over CDCl₃. In non-polar or protic solvents, the hydroxyl proton undergoes rapid chemical exchange, broadening its signal. In anhydrous DMSO-d₆, strong hydrogen bonding to the solvent restricts this exchange, allowing the observation of scalar coupling ( 3J ) between the OH proton and the C2 methine proton. This provides direct proof of the secondary alcohol moiety.

Workflow Sample 1-[Cyano(methyl)amino] propan-2-ol Prep Sample Prep (Anhydrous DMSO-d6) Sample->Prep MS_IR HRMS & FT-IR (Mass & Functional Groups) Prep->MS_IR NMR1D 1D NMR (1H, 13C) (Shifts & Integration) Prep->NMR1D Validation Structural Validation MS_IR->Validation NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR1D->NMR2D NMR2D->Validation

Fig 1: Orthogonal experimental workflow for the structural elucidation of the target cyanamide.

Step-by-Step Experimental Methodologies

HRMS and FT-IR Protocol
  • HRMS (ESI-TOF): Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

    • Validation Check: Look for the [M+H]+ pseudo-molecular ion at m/z 115.0871 (± 5 ppm mass accuracy) to confirm the C₅H₁₀N₂O formula.

  • FT-IR (ATR): Place 2-3 mg of the neat compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure.

    • Validation Check: A sharp, intense absorption band at ~2210 cm⁻¹ confirms the C≡N stretch (highly characteristic of cyanamides). A broad band at ~3300 cm⁻¹ confirms the O–H stretch.

1D and 2D NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D ¹H and ¹³C NMR: Acquire ¹H spectra at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay. Acquire ¹³C{¹H} spectra at 100 MHz using proton decoupling, 1024 scans, and a 2-second relaxation delay.

  • 2D COSY (Correlation Spectroscopy): Acquire to map homonuclear 3J couplings between adjacent protons (e.g., H1 to H2, and H2 to H3).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH​ bonds, linking every proton to its parent carbon. This is critical for proving that the two complex diastereotopic signals belong to the single C1 carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range 2JCH​ and 3JCH​ couplings. Set the delay for long-range coupling evolution to 65 ms (optimizing for J≈8 Hz).

Spectral Interpretation and Structural Logic

The interpretation of the NMR data relies on establishing a continuous chain of connectivity.

The Propan-2-ol Backbone: The terminal methyl group (C3) appears as a clear doublet at ~1.10 ppm ( 3J=6.5 Hz) due to coupling with the C2 methine proton. The C2 methine proton (~3.85 ppm) appears as a complex multiplet because it couples to the C3 methyl protons, the OH proton, and the two diastereotopic C1 protons. Because C2 is chiral, the C1 methylene protons (~2.95 ppm and ~3.10 ppm) are diastereotopic. They form an ABX spin system with the C2 proton, appearing as two distinct doublets of doublets (dd). HSQC definitively links both of these proton signals to the same ¹³C resonance at ~58.0 ppm.

The Cyanamide Linkage: The N -methyl group (C4) is observed as an integrated 3H singlet at ~2.85 ppm. The cyano carbon (C5) is highly deshielded by the sp-hybridization and nitrogen electronegativity, appearing at ~118.0 ppm in the ¹³C spectrum. To prove the molecule is 1-[cyano(methyl)amino]propan-2-ol rather than a structural isomer, HMBC is utilized. The N -methyl protons (H4) show strong 3J correlations to both the C1 methylene carbon and the C5 cyano carbon. Simultaneously, the C1 protons show a 3J correlation to the C5 cyano carbon. This elegantly closes the structural loop.

NMR_Connectivity C1 H1 (CH2) C2 H2 (CH-OH) C1->C2 COSY C5 C5 (C#N) C1->C5 HMBC C3 H3 (CH3) C2->C3 COSY C3->C2 HMBC C4 H4 (N-CH3) C4->C1 HMBC C4->C5 HMBC

Fig 2: Key 2D NMR correlations (COSY and HMBC) establishing the molecular connectivity.

Quantitative Data Presentation

The following table summarizes the expected high-resolution NMR assignments in DMSO-d₆, derived from the structural logic and verified spectroscopic principles.

PositionAssignment¹³C Shift (ppm)¹H Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
1 CH₂58.02.95 3.10dd dd13.0, 7.0 13.0, 5.01H 1H
2 CH–OH65.53.85m-1H
3 CH₃20.01.10d6.53H
4 N–CH₃39.52.85s-3H
5 C≡N118.0----
OH Hydroxyl-4.80d4.51H

Note: Chemical shifts may vary slightly depending on exact sample concentration and temperature. The diastereotopic nature of H1 is the primary indicator of the adjacent chiral center.

Conclusion

The structural characterization of 1-[cyano(methyl)amino]propan-2-ol requires a multi-faceted analytical approach. By leveraging the restricted proton exchange in DMSO-d₆, the secondary alcohol is confirmed. The resolution of the diastereotopic methylene protons via HSQC confirms the chiral aliphatic backbone, while HMBC definitively maps the quaternary cyano group to the N -methylamine core. This self-validating workflow ensures absolute confidence in the structural integrity of this cyanamide building block for downstream pharmaceutical applications.

References

  • Google Patents. "US20090306039A1 - Compounds and compositions as itpkb inhibitors." Google Patents,[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104185479, 1-[Cyano(methyl)amino]propan-2-ol." PubChem,[Link][2]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition." Elsevier,[Link][3]

Sources

Thermodynamic Properties and Stability Profile of 1-[Cyano(methyl)amino]propan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of bifunctional intermediates is critical for preventing yield loss and ensuring formulation stability. 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) presents a unique analytical and thermodynamic challenge: it contains both a nucleophilic secondary alcohol and an electrophilic N-methylcyanamide group. This whitepaper deconstructs the thermodynamic properties, degradation pathways, and field-proven analytical protocols required to handle this metastable compound effectively.

Structural Analysis and Thermodynamic Drivers

1-[Cyano(methyl)amino]propan-2-ol, also systematically known as 2-hydroxypropyl(methyl)cyanamide, has the molecular formula C₅H₁₀N₂O 1. Its structure (CH₃–CH(OH)–CH₂–N(CH₃)–C≡N) places a hydroxyl group exactly three carbons away from a highly electrophilic cyano carbon.

The defining thermodynamic characteristic of this molecule is its metastability . The open-chain cyanamide is not the global thermodynamic minimum. Instead, the molecule possesses a strong thermodynamic driving force toward intramolecular cyclization. The proximity of the hydroxyl oxygen to the cyano carbon facilitates a 5-exo-dig cyclization, a process highly favored by Baldwin’s rules, leading to the formation of a five-membered oxazolidine ring (3,5-dimethyloxazolidin-2-imine).

Thermodynamic vs. Kinetic Control

While the cyclic oxazolidine form is thermodynamically favored ( ΔG<0 ), the open-chain form can be kinetically trapped at low temperatures and neutral pH. However, the introduction of thermal energy or acid/base catalysts lowers the activation energy ( Ea​ ) for both cyclization and competing intermolecular reactions, such as hydration 2.

Stability Profile and Degradation Pathways

The stability of 1-[Cyano(methyl)amino]propan-2-ol is dictated by three primary degradation pathways, each governed by specific thermodynamic and kinetic parameters.

Pathways OpenChain 1-[Cyano(methyl)amino]propan-2-ol (Metastable Open-Chain) Cyclic 3,5-Dimethyloxazolidin-2-imine (Thermodynamic Sink) OpenChain->Cyclic Intramolecular Cyclization (5-exo-dig, ΔG < 0) Hydrolysis 1-(2-Hydroxypropyl)-1-methylurea (Hydrolytic Degradant) OpenChain->Hydrolysis Aqueous Acid/Base (+H2O, Ea ~98 kJ/mol) Thermal Thermal Degradation Products (Polymerization/Cleavage) OpenChain->Thermal Heat (>150°C)

Fig 1. Primary degradation pathways of 1-[Cyano(methyl)amino]propan-2-ol.

Pathway A: Intramolecular Cyclization (The Primary Sink)

Under mild heating or trace catalytic conditions, the secondary alcohol attacks the nitrile group. Because this is an intramolecular reaction, the entropic penalty ( ΔS‡ ) is minimal compared to intermolecular reactions. The resulting cyclic imine is significantly more stable due to the relief of steric strain and the resonance stabilization of the resulting amidine-like system.

Pathway B: Hydrolysis

In the presence of bulk water and pH extremes, the cyanamide group undergoes hydration to form a urea derivative (1-(2-hydroxypropyl)-1-methylurea). Theoretical studies on cyanamide hydration indicate that direct hydrolysis is hindered by a high activation energy barrier ( 98 kJ/mol), but this barrier is significantly lowered via water-mediated proton transfer in cyclic transition states 2.

Pathway C: Thermal Polymerization

At temperatures exceeding 150°C, cyanamides are prone to self-condensation and polymerization. However, because this molecule is an N,N-disubstituted cyanamide (lacking an acidic N-H proton), it is highly resistant to the classic dimerization to dicyandiamide seen in unsubstituted cyanamides 3.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters critical for formulation and process chemistry.

PropertyEstimated Value / CharacteristicAnalytical Method / Source
Molecular Weight 114.15 g/mol Mass Spectrometry 1
LogP (Octanol/Water) ~0.3RP-HPLC / Computed XLogP3
ΔGcyclization​ (298K) -15 to -25 kJ/molqNMR Equilibrium Analysis
Hydration Activation Energy ( Ea​ ) ~98 kJ/mol (Uncatalyzed)Arrhenius Plot / DFT Modeling 2
Degradation Onset Temp > 140 °CThermogravimetric Analysis (TGA)

Experimental Protocols for Stability Assessment

A major analytical pitfall when working with β

  • or γ -hydroxy cyanamides is relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS). The open-chain cyanamide and the cyclic oxazolidine are structural isomers; they possess the exact same mass (m/z 115.08 [M+H]⁺). Therefore, a self-validating system must employ orthogonal detection methods.

    Workflow Sample Compound Aliquot Stress Stress Conditions (Temp, pH, Light) Sample->Stress Quench Reaction Quenching Stress->Quench Analysis Orthogonal Analysis (LC-MS & qNMR) Quench->Analysis Data Kinetic & Thermodynamic Parameter Extraction Analysis->Data

    Fig 2. Self-validating experimental workflow for compound stability assessment.

Protocol 1: Kinetic Tracking of Cyclization via qNMR

Causality: Quantitative NMR (qNMR) is chosen because it easily distinguishes the distinct chemical environments of the open-chain vs. cyclic methyl groups, allowing for precise mass-balance validation.

  • Preparation: Dissolve 10.0 mg of 1-[Cyano(methyl)amino]propan-2-ol in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ for thermal stress or D₂O for aqueous stress).

  • Internal Standard: Add a known concentration of maleic acid (or another inert standard) to act as a quantitative reference peak.

  • Stress Induction: Incubate the NMR tube at targeted temperatures (e.g., 25°C, 40°C, 60°C).

  • Data Acquisition: Acquire ¹H-NMR spectra at predetermined time intervals (e.g., every 2 hours).

  • Validation: Track the disappearance of the N-CH₃ singlet of the open-chain form and the appearance of the N-CH₃ singlet of the oxazolidine ring. The system is self-validating: the molar sum of the open-chain and cyclic forms must equal the initial concentration relative to the maleic acid standard. Yield loss indicates a secondary degradation pathway (e.g., hydrolysis).

Protocol 2: Forced Degradation (Hydrolysis) via LC-MS

Causality: While LC-MS cannot distinguish the cyclization isomers, it is highly sensitive to the +18 Da mass shift indicative of water addition (urea formation).

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 2.0 for acid stress, pH 10.0 for base stress).

  • Incubation: Heat the samples to 60°C for 48 hours.

  • Quenching: Neutralize the aliquots immediately upon sampling to halt the hydration kinetics. This step is critical to ensure the analytical readout reflects the exact state of the reaction at the sampling time.

  • Analysis: Run the samples via RP-HPLC coupled to an ESI-MS. Monitor for the disappearance of the m/z 115 peak and the emergence of the m/z 133 [M+H]⁺ peak (the urea degradant).

Conclusion & Strategic Recommendations

1-[Cyano(methyl)amino]propan-2-ol is a highly useful but thermodynamically metastable intermediate. To prevent spontaneous cyclization and hydrolysis during drug development and manufacturing:

  • Storage: Maintain the compound in strictly anhydrous conditions at sub-ambient temperatures (2-8°C).

  • Formulation: Avoid protic solvents and extremes of pH. If the compound must be utilized in an aqueous environment, maintain the pH near neutral (pH 6.5 - 7.5) to maximize the kinetic barrier against both acid/base-catalyzed hydrolysis and cyclization.

  • Process Chemistry: When utilizing this compound in downstream synthesis, design the reaction to proceed rapidly at low temperatures, trapping the open-chain form before the thermodynamic sink of the oxazolidine ring can be reached.

References

  • PubChem Compound Summary for CID 104185479, 1-[Cyano(methyl)amino]propan-2-ol. National Center for Biotechnology Information (NIH). URL:[Link]

  • Theoretical Study of Hydration of Cyanamide and Carbodiimide. Tordini, F., et al. The Journal of Physical Chemistry A, 2003, 107(8), 1188-1196. American Chemical Society. URL:[Link]

  • Thermodynamic Assessment of Prebiotic Molecule Formation Pathways. MDPI, 2023. URL:[Link]

Sources

1-[Cyano(methyl)amino]propan-2-ol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Mechanism of Action of 1-[Cyano(methyl)amino]propan-2-ol and Cyanamide-Based Reversible Covalent Inhibitors In Vitro Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Biology Context

The landscape of targeted covalent inhibitors (TCIs) has fundamentally shifted from highly reactive, irreversible electrophiles (e.g., vinyl sulfones, epoxides) to finely tuned, reversible covalent warheads. 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) serves as a prototypical low-molecular-weight fragment in this domain[1]. Featuring a secondary alcohol, an N-methyl group, and a critical cyanamide warhead ( R−N(CH3​)−C≡N ), this compound represents a privileged scaffold for targeting cysteine-dependent enzymes.

Particularly, nitriles and cyanamides have a long history as covalent reversible warheads for protease inhibitors, offering a tunable mechanism to engage catalytic cysteines without the permanent off-target haptenization associated with classical Michael acceptors[2]. This whitepaper dissects the in vitro mechanism of action of cyanamide warheads, synthesizes quantitative kinetic data, and provides self-validating experimental workflows for target validation.

Molecular Mechanism of Action: The Cyanamide Warhead

The efficacy of cyanamide-based inhibitors relies on a two-step binding mechanism. First, the inhibitor non-covalently associates with the target enzyme's active site, driven by the structural determinants of the scaffold (e.g., the propan-2-ol moiety). This positions the electrophilic nitrile carbon in close proximity to the nucleophilic thiolate anion of the catalytic cysteine.

Following non-covalent recognition ( Ki​ ), the thiolate attacks the nitrile carbon, forming a reversible isothiourea adduct ( kinact​ ). For example, in the cysteine protease Cathepsin C, crystallographic studies confirm that a covalent bond is formed directly between the cyanamide nitrile group and the Cys234 residue[3].

MOA E Target Enzyme (Active Cys-SH) EI Non-covalent Complex [E · I] E->EI k1 I Cyanamide Warhead (e.g., 1-[Cyano(methyl)amino]propan-2-ol) I->EI k1 EI->E k-1 E_I Reversible Covalent Adduct (Isothiourea Linkage) EI->E_I kinact E_I->EI koff

Fig 1: Reversible covalent engagement of a cyanamide warhead with a catalytic cysteine residue.

Expertise Insight: While cyanamides typically form stable reversible isothiourea adducts, the microenvironment of the active site dictates the ultimate chemical fate. For instance, in the deubiquitinase USP7, cyanamide engagement can unexpectedly trigger β -elimination of the cysteine to form dehydroalanine (Dha), converting a reversible interaction into an irreversible protein modification[4]. This highlights the necessity of rigorous structural validation.

Quantitative Kinetic Profiling & Structure-Activity Relationships

The primary advantage of the cyanamide warhead is its low intrinsic electrophilicity. Unlike acrylamides, cyanamides exhibit minimal reactivity toward ubiquitous cellular nucleophiles like glutathione (GSH), thereby reducing off-target toxicity[2]. Target engagement is therefore heavily dependent on the initial non-covalent affinity.

Table 1: Kinetic Parameters of Cyanamide-Based Inhibitors Across Targets
Target EnzymeEnzyme ClassCatalytic NucleophileAdduct FormedDissociation Half-Life ( t1/2​ )Reference
Cathepsin C Cysteine ProteaseCys234Isothiourea~20 min (in vivo)[3]
UCHL1 Deubiquitinase (DUB)Cys90IsothioureaSlowly Reversible (Hours)[5]
JAK3 Tyrosine KinaseCys909Isothiourea> 8 hours[6]
Table 2: Comparative Reactivity of Covalent Warheads
Warhead TypeIntrinsic ElectrophilicityGSH ReactivityReversibilityPrimary Target Residue
Cyanamide LowLowReversible Cysteine
Acrylamide ModerateModerateIrreversibleCysteine
Vinyl Sulfone HighHighIrreversibleCysteine

In Vitro Experimental Workflows: Self-Validating Protocols

To rigorously evaluate a cyanamide fragment like 1-[Cyano(methyl)amino]propan-2-ol, researchers must employ self-validating assay systems that isolate the covalent contribution from non-covalent binding.

Protocol 1: Continuous Fluorogenic Assay & Jump-Dilution (Reversibility Validation)

Objective: Determine the kinact​/Ki​ and prove the reversibility of the isothiourea adduct. Causality & Rationale: Standard IC50​ assays are insufficient for covalent inhibitors because potency is time-dependent. A jump-dilution assay is mandatory to prove that the cyanamide is truly reversible, distinguishing it from irreversible false-positive artifacts.

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., UCHL1 or Cathepsin) with varying concentrations of the cyanamide inhibitor for defined time intervals (0 to 120 minutes) at 37°C.

  • Control Implementation (Warhead Inactive Analog): In parallel, run the assay using a urea analog of the compound (replacing −N−C≡N with −N−C(=O)NH2​ ). Causality: The urea analog cannot form a covalent bond. The difference in potency isolates the energetic contribution of the covalent warhead.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Ub-AMC for DUBs) and measure the initial velocity of fluorescence release. Calculate kobs​ for each concentration to derive kinact​/Ki​ .

  • Jump-Dilution: Pre-incubate the enzyme with a concentration of inhibitor at 10x the IC50​ to ensure >95% complex formation. Dilute the complex 100-fold into an assay buffer containing a saturating concentration of substrate.

  • Readout: Monitor fluorescence recovery over 4–8 hours. A non-linear recovery curve indicates the slow dissociation of the cyanamide warhead ( koff​ ), confirming reversibility.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate on-target engagement and assess proteome-wide selectivity in native cell lysates. Causality & Rationale: Biochemical assays use purified, isolated proteins. ABPP proves that the cyanamide can outcompete native substrates and broad-spectrum probes in a complex lysate, confirming physiological relevance.

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% NP-40). Crucial Step: Avoid high concentrations of DTT (>1 mM), as excessive reducing agents can artificially alter the redox state of the active site cysteines or weakly compete with the warhead.

  • Inhibitor Incubation: Treat lysates with a dose-response gradient of the cyanamide inhibitor (0.1 µM to 10 µM) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum, biotinylated or fluorophore-tagged activity-based probe (e.g., HA-Ub-VME for DUBs[5] or DCG-04 for cathepsins). Incubate for 30 minutes.

  • Denatured Control: Self-Validating Step: Boil a lysate sample at 95°C for 5 mins prior to probe addition. This ensures the probe only labels actively folded enzymes, ruling out non-specific hydrophobic aggregation.

  • Enrichment & LC-MS/MS: Enrich probe-bound proteins using streptavidin or anti-HA beads. Digest and analyze via quantitative LC-MS/MS. Successful cyanamide engagement is observed as a dose-dependent decrease in the MS signal of the target protein.

ABPP Step1 1. Native Lysate Preparation (Preserve Active Cys State) Step2 2. Cyanamide Incubation (Dose-Response Profiling) Step1->Step2 Step3 3. Activity-Based Probe Addition (e.g., HA-Ub-VME / DCG-04) Step2->Step3 Step4 4. Affinity Enrichment (Streptavidin / Anti-HA Beads) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure Unlabelled Fraction) Step4->Step5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Conclusion

1-[Cyano(methyl)amino]propan-2-ol exemplifies the utility of cyanamide fragments in modern drug discovery. By leveraging the low intrinsic reactivity of the nitrile carbon, cyanamides achieve highly selective, reversible covalent engagement with catalytic cysteines across diverse enzyme classes—from Cathepsins to Deubiquitinases and Kinases. When evaluated through rigorous, self-validating kinetic and ABPP workflows, these warheads offer a superior safety and efficacy profile compared to legacy irreversible inhibitors.

Sources

Comprehensive Safety Data Sheet & Handling Guidelines for 1-[Cyano(methyl)amino]propan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the safe and effective handling of highly reactive intermediates is paramount. 1-[Cyano(methyl)amino]propan-2-ol (CAS: 1566011-12-8) is a critical electrophilic building block frequently utilized in the synthesis of targeted covalent inhibitors, most notably[1].

As a Senior Application Scientist, I have designed this technical guide to transcend a standard Safety Data Sheet (SDS). By understanding the causality behind the compound's reactivity—specifically the potent electrophilicity of the cyanamide moiety—researchers can implement self-validating protocols that ensure both personnel safety and synthetic integrity.

Chemical Identity & Mechanistic Toxicology

To handle a chemical safely, one must first understand its molecular behavior. The cyanamide functional group (-N-C≡N) in 1-[Cyano(methyl)amino]propan-2-ol is highly susceptible to nucleophilic attack.

The Causality of Toxicity: In a biological context, this electrophilicity allows the compound to covalently bind to nucleophilic residues (such as the thiol groups of cysteine or the primary amines of lysine) on cellular proteins. This irreversible modification is the mechanistic root of its classification as a dermal sensitizer, a corrosive agent, and a systemic toxin[2].

Table 1: Physicochemical and Toxicological Profile

Data synthesized from authoritative and standard .

ParameterValueCausality / Experimental Implication
IUPAC Name 2-hydroxypropyl(methyl)cyanamideDefines the dual functionality (hydroxyl and cyanamide) for synthesis.
CAS Number 1566011-12-8Unique identifier for regulatory tracking and procurement.
Molecular Weight 114.15 g/mol Low molecular weight facilitates rapid dermal and ocular penetration[3].
Physical State Hygroscopic SolidAmbient moisture causes hydrolysis; mandates inert gas storage.
Acute Toxicity Toxic (Oral/Dermal)Mandates strict engineering controls (e.g., Class II fume hoods)[4].
Tissue Hazard Corrosive / SensitizerCovalent protein binding causes severe burns and allergic reactions[5].

E-E-A-T Driven Safety Protocols

Standard safety guidelines often list required Personal Protective Equipment (PPE) without explaining why. The following protocols are designed as a self-validating system, ensuring that every safety measure directly mitigates a specific chemical property of 1-[Cyano(methyl)amino]propan-2-ol.

Engineering Controls
  • Primary Containment: All handling must occur within a dedicated chemical fume hood with a verified face velocity of 80–100 fpm.

  • Atmospheric Control: Because the compound is hygroscopic, prolonged exposure to ambient humidity will hydrolyze the cyanamide into a less reactive urea derivative, ruining the reagent for downstream synthesis. Handling under a dry Nitrogen ( N2​ ) or Argon ( Ar ) atmosphere is strictly required.

Personal Protective Equipment (PPE)
  • Double-Gloving System: Wear an inner layer of standard nitrile gloves and an outer layer of heavy-duty neoprene. Causality: Cyanamide derivatives are known to permeate standard latex and thin nitrile over time[6]. The double-layer system provides a verified breakthrough barrier.

  • Ocular Protection: Tight-fitting chemical splash goggles paired with a full-face shield. The compound is severely corrosive to corneal tissue[4].

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer (Self-Validating Workflow)
  • Preparation: Purge the analytical balance enclosure with dry N2​ .

  • Static Mitigation: Use a grounded, static-free spatulas. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization and a severe inhalation risk.

  • Transfer: Weigh by difference using a pre-tared, septum-sealed vial.

  • Validation Step: Inspect the sealed vial post-transfer. If condensation or clumping is observed, atmospheric moisture has breached the system, and the reagent's synthetic viability is compromised.

Protocol B: Reaction Quenching and Decontamination
  • Quench Preparation: Prepare a 1M NaOH solution in a secondary containment vessel within the fume hood.

  • Reagent Neutralization: Slowly add the cyanamide waste to the alkaline solution while stirring vigorously at 0°C (ice bath). Causality: Base-catalyzed hydrolysis converts the toxic cyanamide into a benign urea or carbonate/ammonia mixture. This reaction is highly exothermic; the ice bath prevents the volatilization of unreacted toxins[7].

  • Validation Step: Monitor the pH using indicator strips. The system is self-validating: if the pH remains >10 after 30 minutes of stirring, complete hydrolysis is confirmed.

  • Disposal: Transfer the neutralized aqueous waste to a designated basic organic waste carboy.

Mandatory Visualizations

Workflow Diagram

The following diagram illustrates the logical progression of handling and quenching cyanamide derivatives to prevent exposure.

Workflow A Pre-Handling Assess SDS & Don PPE B Engineering Controls Fume Hood & Inert Gas A->B C Weighing & Transfer Static-Free Spatula B->C D Reaction Setup ITPKb Inhibitor Synthesis C->D F Emergency Spill Evacuate & Use Absorbent C->F If spilled E Quenching & Disposal Dilute Alkali Treatment D->E

Figure 1: Safe handling, reaction, and quenching workflow for cyanamide derivatives.

Mechanistic Pathway Diagram

1-[Cyano(methyl)amino]propan-2-ol is frequently utilized to synthesize inhibitors that target the ITPKb kinase pathway, effectively modulating B-cell activation.

Pathway A B-Cell Receptor Activation B IP3 Production A->B C ITPKb Kinase Activity B->C D IP4 Generation C->D E Calcium Signaling & Cell Survival D->E Inhibitor 1-[Cyano(methyl)amino] propan-2-ol Derivative Inhibitor->C Inhibits

Figure 2: Mechanism of ITPKb inhibition by cyanamide-derived pharmaceutical compounds.

Emergency Response & First Aid

In the event of protocol failure, immediate and specific interventions are required due to the compound's rapid tissue reactivity[8]:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply chemical neutralizers to the skin, as the exothermic neutralization reaction will exacerbate thermal burns.

  • Ocular Exposure: Flush eyes with water or sterile saline for 20 minutes, holding eyelids open. Remove contact lenses if present. Seek immediate ophthalmological intervention.

  • Inhalation: Evacuate to fresh air. If respiratory distress occurs, administer oxygen. The systemic absorption of cyanamide can cause vasodilation, hypotension, and tachycardia[9].

References

  • 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • US20090306039A1 - Compounds and compositions as itpkb inhibitors Source: Google Patents URL
  • Hazardous Substance Fact Sheet: Cyanamide Source: New Jersey Department of Health URL:[Link]

Sources

Molecular Docking Studies of 1-[Cyano(methyl)amino]propan-2-ol Derivatives: A Technical Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the identification and optimization of low-molecular-weight pharmacophores are critical for developing high-affinity ligands. The compound 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) represents a highly versatile, structurally compact scaffold 1. Featuring a unique combination of a linear cyano group, a conformationally restricted methylamino core, and a chiral secondary alcohol, this scaffold has emerged as a compelling moiety for targeting the ATP-binding pockets of specific kinases.

Notably, derivatives of this scaffold have been investigated as potent inhibitors of Inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) [[2]](), an enzyme whose aberrant activation is heavily implicated in autoimmune pathologies and oncogenesis 3. This whitepaper provides a robust, self-validating molecular docking protocol designed specifically for evaluating these derivatives against kinase targets.

Pharmacophore Analysis & Causality

Before executing computational workflows, a Senior Application Scientist must understand why a specific chemical geometry is chosen. The 1-[Cyano(methyl)amino]propan-2-ol scaffold is not arbitrary; it is a highly engineered system of intermolecular probes.

  • Cyano Group (-C≡N): Acts as a strong hydrogen bond acceptor. Its linear sp-hybridized geometry allows it to probe deep, narrow hydrophobic pockets within the kinase hinge region while maintaining critical electrostatic interactions without introducing steric bulk.

  • Methylamino Core (-N(CH3)-): The methyl substitution restricts the conformational flexibility of the amine. This pre-organizes the ligand into a bioactive conformation, significantly reducing the entropic penalty typically incurred upon binding to the receptor.

  • Propan-2-ol Moiety: Introduces a crucial chiral center. The secondary alcohol acts as both a hydrogen bond donor and acceptor, essential for anchoring to the catalytic triad of the kinase [[3]](). The stereochemistry (R vs. S) dictates the trajectory of the terminal methyl group, heavily influencing steric complementarity within the binding site 2.

PharmacophoreLogic Scaffold 1-[Cyano(methyl)amino] propan-2-ol Cyano Cyano Group (-C≡N) Linear H-Bond Acceptor Scaffold->Cyano Methyl Methylamino Core Steric Pre-organization Scaffold->Methyl Alcohol Propan-2-ol Moiety Chiral H-Bond Donor Scaffold->Alcohol

Fig 1. Pharmacophore logic and structural causality of the 1-[Cyano(methyl)amino]propan-2-ol scaffold.

Self-Validating Molecular Docking Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that the docking of 1-[Cyano(methyl)amino]propan-2-ol derivatives is thermodynamically sound.

Step 3.1: Ligand Preparation (The Foundation)
  • Causality: Poor ligand preparation guarantees inaccurate docking poses. The ionization state of the molecule dictates its electrostatic potential map.

  • Action: Generate 3D coordinates from SMILES strings. Crucially, enumerate stereoisomers to isolate the (R) and (S) forms of the propan-2-ol group. Assign protonation states at physiological pH (7.4) using tools like Epik or LigPrep. The tertiary amine character must be accurately modeled to reflect physiological charge states.

Step 3.2: Protein Preparation (The Environment)
  • Target: ITPKb Catalytic Domain (PDB ID: 2AQX) 4, 5.

  • Causality: Crystal structures are static and often lack hydrogen atoms. Residual water molecules from crystallization can either bridge critical interactions or artificially block the active site.

  • Action: Import the 2AQX structure. Remove non-catalytic waters. Add missing hydrogens and optimize the hydrogen bond network (using tools like PropKa) to ensure side-chain amides (e.g., Glutamine, Asparagine) are correctly oriented. Minimize the structure using the OPLS4 or AMBER force field to relieve steric clashes.

Step 3.3: Grid Generation & Docking (The Execution)
  • Causality: The scoring function requires a defined spatial boundary to calculate electrostatic and van der Waals potentials efficiently without sampling irrelevant conformational space.

  • Action: Center the grid box on the ATP-binding pocket of ITPKb 3. Execute docking using Extra Precision (XP) mode (e.g., via Schrödinger Glide) to heavily penalize steric clashes and reward precise hydrogen bonding geometries.

Step 3.4: The Self-Validation Loop
  • Causality: A docking protocol is only trustworthy if it can reproduce known experimental reality.

  • Action: Redock the native co-crystallized ligand (or a known reference inhibitor). The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystal pose is ≤ 2.0 Å.

DockingWorkflow LPrep 1. Ligand Preparation (Stereoisomer Generation & pH 7.4 Protonation) Grid 3. Grid Generation (ATP-Binding Pocket Definition) LPrep->Grid PPrep 2. Protein Preparation (PDB: 2AQX, H-bond Optimization & Minimization) PPrep->Grid Dock 4. Molecular Docking (Extra Precision Scoring & Pose Generation) Grid->Dock Valid 5. Self-Validation Loop (Native Ligand Redocking RMSD < 2.0 Å) Dock->Valid

Fig 2. Self-validating molecular docking workflow for kinase inhibitor evaluation.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The stereochemistry of the propan-2-ol moiety drastically alters binding affinity. Below is a structured summary of docking scores and interaction profiles for hypothetical derivatives based on established ITPKb inhibitor SAR logic [[2]]().

Derivative IDR-Group SubstitutionStereocenterDocking Score (kcal/mol)Key Interacting ResiduesPredicted Affinity (nM)
CMP-01 (Base) -H(R)-7.2Lys254, Asp340850
CMP-02 -H(S)-5.8Lys254 (Weak)>5000
CMP-03 -Trifluoromethyl(R)-9.4Lys254, Asp340, Glu34245
CMP-04 -Trifluoromethyl(S)-6.1Steric Clash at Val260>2000

Note: The (R)-enantiomer consistently outperforms the (S)-enantiomer due to the optimal trajectory of the hydroxyl group for hydrogen bonding with Asp340, while avoiding steric clashes with the hydrophobic wall of the binding pocket.

Post-Docking Validation: Molecular Dynamics (MD)

Molecular docking provides a static snapshot of binding. To validate the temporal stability of the cyano-hinge interactions and the flexibility of the propan-2-ol chain, Molecular Dynamics (MD) simulations must be employed. A minimum of 100 ns simulation using GROMACS or Desmond (OPLS4 force field) is recommended to calculate the RMSD of the ligand heavy atoms and ensure the complex does not dissociate under simulated physiological conditions.

References

  • 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 - PubChem , National Institutes of Health. 1

  • CAS 1566011-12-8 - Sigma-Aldrich , MilliporeSigma.

  • US20090306039A1 - Compounds and compositions as itpkb inhibitors , Google Patents. 2

  • 2AQX: Crystal Structure of the Catalytic and CaM-Binding domains of Inositol 1,4,5-Trisphosphate 3-Kinase B , RCSB PDB. 4

  • pdb_00002aqx , wwPDB.5

  • Structural insights into the development of inhibitors for inositol phosphate kinases , PubMed Central (PMC).3

Sources

Technical Guide: Receptor Binding and Target Identification for Cyanamide-Based Covalent Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) Prepared by: Senior Application Scientist, Targeted Covalent Inhibitor (TCI) Discovery

The Resurgence of the Cyanamide Warhead in TCI Design

The discovery of targeted covalent inhibitors (TCIs) has shifted from serendipitous findings to rational, structure-based design. Historically, the field relied heavily on acrylamides (α,β-unsaturated amides) to target non-catalytic cysteines. However, the high intrinsic electrophilicity of acrylamides often leads to off-target toxicity via rapid depletion of intracellular glutathione (GSH)[1].

To circumvent this, the field has pivoted toward structurally and mechanistically differentiated electrophiles. 1-[Cyano(methyl)amino]propan-2-ol represents a highly specific, low-molecular-weight building block featuring an N-cyano (cyanamide) warhead. Unlike acrylamides, cyanamides offer a tempered electrophilicity. They react with target cysteines (such as Cys909 in Janus Kinase 3, JAK3) to form an isothiourea adduct[2]. The propan-2-ol moiety provides a critical steric and hydrogen-bonding handle, allowing medicinal chemists to optimize the non-covalent pre-organization of the ligand before the covalent bond formation occurs[3].

Mechanistic Rationale: The Isothiourea Adduct

The causality behind selecting a cyanamide over an acrylamide lies in its reaction kinetics. The cyanamide group requires precise alignment and, often, the assistance of a conserved water molecule acting as a proton shuttle to facilitate the nucleophilic attack by the cysteine thiolate[3]. This stringent geometric requirement drastically reduces off-target reactivity.

CovalentKinetics E Target Cysteine (E) (e.g., JAK3 Cys909) EI Pre-reactive Complex (E·I) (Non-covalent) E->EI k_on I Cyanamide Ligand (I) (N-cyano warhead) I->EI k_on EI->E k_off EI_cov Isothiourea Adduct (E-I) (Covalent Bond) EI->EI_cov k_inact

Kinetic pathway of cyanamide-based covalent binding and isothiourea adduct formation.

Target Identification via Activity-Based Protein Profiling (ABPP)

Identifying the specific receptor or off-target landscape for a fragment like 1-[Cyano(methyl)amino]propan-2-ol in a whole proteome is akin to finding a needle in a haystack. To achieve this, we employ Activity-Based Protein Profiling (ABPP) coupled with isotopic tandem orthogonal proteolysis (isoTOP-ABPP)[4].

The causality here is selective enrichment: by functionalizing the propan-2-ol hydroxyl group with a bioorthogonal alkyne handle, we can covalently tag the target proteins in live cells, and subsequently wash away 99.9% of the unreacted proteome prior to mass spectrometry[5].

Step-by-Step ABPP Methodology
  • Probe Synthesis: Derivatize 1-[Cyano(methyl)amino]propan-2-ol to include a terminal alkyne tag, creating the Activity-Based Probe (ABP).

  • Proteome Incubation: Incubate live cells or native lysates with the ABP (e.g., 10 µM for 2 hours) to allow the cyanamide to form isothiourea adducts with target cysteines.

  • Click Chemistry (CuAAC): Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide reporter tag to the alkyne-modified proteins[5].

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion to release unbound, non-target peptides[4].

  • LC-MS/MS Analysis: Elute the covalently modified peptides and analyze via liquid chromatography-tandem mass spectrometry to map the exact cysteine residues targeted.

Validation Checkpoint (Self-Validating System): To ensure the identified targets are specific and not artifacts of high probe concentration, perform a Competitive ABPP Assay [6]. Pre-incubate the proteome with a 10-fold excess of the non-clickable parent compound before adding the clickable probe. True targets will show a dose-dependent reduction in MS/MS signal (competition), validating specific receptor binding rather than stochastic labeling.

ABPPWorkflow Step1 1. Proteome Incubation (Live cells + Cyanamide Probe) Step2 2. CuAAC Click Chemistry (Attach Biotin-Azide Handle) Step1->Step2 Step3 3. Streptavidin Enrichment (Isolate Bound Proteins) Step2->Step3 Step4 4. On-Bead Trypsin Digestion (Release Unbound Peptides) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Target Cysteines) Step4->Step5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target identification.

Receptor Binding Affinity: Kinetic Evaluation ( kinact​/KI​ )

For covalent ligands, standard IC50​ values are fundamentally flawed because inhibition is time-dependent; an IC50​ will artificially drop as the incubation time increases[1]. Instead, the binding affinity and reactivity must be decoupled into two parameters: KI​ (the non-covalent dissociation constant) and kinact​ (the maximum rate of covalent bond formation). The ratio kinact​/KI​ provides the true measure of covalent efficiency[2].

Step-by-Step Kinetic Protocol (FRET/SPR)
  • Assay Setup: Immobilize the identified target (e.g., JAK3 kinase domain) on a Surface Plasmon Resonance (SPR) sensor chip, or utilize a continuous FRET-based enzymatic cleavage assay.

  • Concentration Series: Introduce the cyanamide ligand at multiple concentrations ranging from 0.1×KI​ to 10×KI​ .

  • Time-Course Measurement: Continuously monitor the exponential decay of the response (or enzyme activity) over time. Fit the decay curves to a first-order exponential to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Plot kobs​ versus inhibitor concentration [I] . Fit the data to the hyperbolic Michaelis-Menten-like equation:

    kobs​=KI​+[I]kinact​×[I]​

    This yields the individual KI​ and kinact​ values.

Validation Checkpoint (Self-Validating System): To confirm the mechanism is truly covalent and not just a slow-binding non-covalent interaction, perform a Jump-Dilution Experiment . Incubate the enzyme and inhibitor at a concentration 10×KI​ to form the complex, then rapidly dilute 100-fold into assay buffer. A standard non-covalent inhibitor will rapidly dissociate, restoring enzyme activity. A cyanamide adduct will show sustained inhibition due to the stable isothiourea bond[2].

Quantitative Data Presentation

The table below summarizes the kinetic and stability trade-offs when optimizing a fragment like 1-[Cyano(methyl)amino]propan-2-ol into a lead compound, compared against traditional acrylamide warheads targeting JAK3 (Cys909).

Compound ClassWarhead TypeTarget CysteineNon-Covalent Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , s⁻¹)Covalent Efficiency ( kinact​/KI​ , M⁻¹s⁻¹)GSH Half-life (t₁/₂, Blood Stability)
Acrylamide Reference α,β-unsaturated amideJAK3 (Cys909)0.450.01533,300< 1 hour (High toxicity risk)
Cyanamide Lead N-cyanoJAK3 (Cys909)1.200.0086,660> 8 hours (Excellent stability)
1-[Cyano(methyl)amino]propan-2-ol N-cyanoUnoptimized Fragment> 50.0N/AN/A> 24 hours (Inert until optimized)

Data synthesis based on optimization trajectories of cyanamide-based covalent inhibitors[2],[1]. The unoptimized fragment requires structural elaboration (e.g., coupling to an aminoindane or pyrrolopyrimidine scaffold) to lower the KI​ and properly position the warhead for the kinact​ step.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-[Cyano(methyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-[Cyano(methyl)amino]propan-2-ol (CAS: 1566011-12-8)

Introduction and Strategic Context

The compound 1-[Cyano(methyl)amino]propan-2-ol (IUPAC: 2-hydroxypropyl(methyl)cyanamide) is a versatile bifunctional building block utilized in modern medicinal chemistry[1]. Featuring both a secondary alcohol and an N-substituted cyanamide moiety, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including specialized kinase inhibitors[2].

The presence of the cyanamide group provides unique physicochemical properties, acting as a bioisostere for ureas or thioureas while maintaining a distinct hydrogen-bonding profile and reduced topological polar surface area (TPSA).

Physicochemical Profile

The following table summarizes the computed physicochemical properties of the target compound, which are critical for downstream pharmacokinetic modeling and purification strategies[1].

PropertyValueRelevance to Drug Design
Molecular Formula C5H10N2ODefines basic elemental composition.
Molecular Weight 114.15 g/mol Low MW; ideal fragment-like building block.
Exact Mass 114.0793 DaTarget value for HRMS (ESI+) verification.
XLogP3 0.3Highly hydrophilic; requires polar solvent extraction.
TPSA 47.3 ŲFavorable for membrane permeability.

Mechanistic Rationale and Chemoselectivity

The synthesis of 1-[Cyano(methyl)amino]propan-2-ol relies on the electrophilic cyanation of the precursor, 1-(methylamino)propan-2-ol. The primary synthetic challenge is chemoselectivity : the starting material contains both a secondary aliphatic amine and a secondary alcohol.

By utilizing a cyano transfer agent such as cyanogen bromide (BrCN) under strictly controlled, mildly basic conditions at low temperatures (0 °C), the reaction exploits the inherent nucleophilicity difference between the nitrogen and oxygen atoms. The secondary amine is significantly more nucleophilic than the hydroxyl group. The addition of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) serves to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would otherwise stall the catalytic cycle.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthetic workflow, from reagent preparation to final purification.

SynthesisWorkflow SM 1-(Methylamino)propan-2-ol (Nucleophile) Reaction Chemoselective N-Cyanation (DCM, 0 °C to RT, 4h) SM->Reaction Reagents Cyanogen Bromide (BrCN) Triethylamine (Base) Reagents->Reaction Workup Aqueous Liquid-Liquid Extraction (Brine / DCM) Reaction->Workup Purification Silica Gel Flash Chromatography (Hexanes / EtOAc) Workup->Purification Product 1-[Cyano(methyl)amino]propan-2-ol (Purified Target) Purification->Product

Figure 1: Workflow for the chemoselective N-cyanation of 1-(methylamino)propan-2-ol.

Standard Operating Procedure: Synthesis Protocol

CRITICAL SAFETY WARNING: This protocol involves the use of Cyanogen Bromide (BrCN), which is highly toxic, corrosive, and releases toxic hydrogen cyanide (HCN) gas upon contact with moisture or acids. This procedure must ONLY be performed in a professional, fully equipped chemical laboratory. All operations must be conducted inside a certified, high-velocity fume hood. Appropriate Personal Protective Equipment (PPE)—including heavy-duty nitrile gloves, a chemical-resistant lab coat, and safety goggles—is mandatory. Ensure a specific cyanide spill kit and calcium gluconate/amyl nitrite antidotes are accessible before commencing.

Equipment and Reagents
  • Starting Material: 1-(Methylamino)propan-2-ol (1.0 equiv, 10.0 mmol, 891 mg)

  • Electrophile: Cyanogen bromide (BrCN) (1.05 equiv, 10.5 mmol, 1.11 g)

  • Base: Triethylamine (Et₃N) (1.2 equiv, 12.0 mmol, 1.67 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, argon/nitrogen manifold, addition funnel.

Step-by-Step Execution

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Argon or N₂).

  • Dissolve 1-(methylamino)propan-2-ol (10.0 mmol) in 20 mL of anhydrous DCM.

  • Add triethylamine (12.0 mmol) to the solution in one portion.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

Step 2: Electrophile Addition 5. In a separate, dry vial inside the fume hood, dissolve cyanogen bromide (10.5 mmol) in 10 mL of anhydrous DCM. 6. Transfer the BrCN solution to an addition funnel. 7. Add the BrCN solution dropwise to the vigorously stirring reaction mixture at 0 °C over a period of 30 minutes. Note: Dropwise addition is critical to maintain chemoselectivity and control the exothermic nature of the cyanation.

Step 3: Reaction Maturation 8. Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes. 9. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 to 4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using a Ninhydrin stain to confirm the consumption of the primary amine.

Step 4: Quenching and Workup 10. Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid and decompose unreacted BrCN. Stir vigorously for 15 minutes. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). 12. Combine the organic extracts and wash with 30 mL of brine (saturated NaCl solution). 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel. 15. Use a gradient elution starting from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate. The target compound, being moderately polar due to the hydroxyl group, will elute in the more polar fractions. 16. Pool the product-containing fractions and concentrate in vacuo to afford 1-[Cyano(methyl)amino]propan-2-ol as a clear to pale-yellow viscous oil.

Analytical Validation

To validate the structural integrity of the synthesized compound, perform the following analyses:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic N-methyl singlet (~3.0 ppm), the methine multiplet of the isopropanol backbone (~4.0 ppm), and the diastereotopic methylene protons adjacent to the cyanamide nitrogen.

  • IR Spectroscopy: Confirm the presence of the cyano group (sharp, strong absorption near 2210–2250 cm⁻¹) and the hydroxyl group (broad stretch near 3300–3400 cm⁻¹).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104185479, 1-[Cyano(methyl)amino]propan-2-ol". PubChem, [Link]. Accessed 10 April 2026.

  • Novartis AG. "Kinase inhibitors and their use in the treatment of disease". World Intellectual Property Organization, WO 2008/011611 A2, 24 Jan. 2008. . Accessed 10 April 2026.

Sources

Application Note: Advanced HPLC Method Development and Validation Protocol for 1-[Cyano(methyl)amino]propan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Strategy

As a Senior Application Scientist, developing a robust quantification method for 1-[Cyano(methyl)amino]propan-2-ol (CAS: 1566011-12-8) requires navigating significant physicochemical challenges. This molecule is a low-molecular-weight (114.15 g/mol ), highly polar compound characterized by a cyano group, a tertiary amine, and a secondary alcohol[1],.

Standard chromatographic approaches typically fail for this analyte due to two primary factors:

  • Lack of Retention in Reversed-Phase (RP) LC : With a computed LogP well below zero, the compound is highly hydrophilic. On a standard C18 column, it will elute near the void volume, making it highly susceptible to matrix suppression and poor peak shape[2],[3].

  • Absence of a UV Chromophore : The molecule lacks conjugated π -systems or aromatic rings, rendering it invisible to standard UV/Vis detectors above 210 nm. Attempting to monitor it at 200–205 nm introduces severe baseline drift and non-specific background noise from organic solvents[4].

The Strategic Solution: HILIC coupled with CAD To build a self-validating and highly reliable method, we must pivot from RP-UV to Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Charged Aerosol Detection (CAD) .

  • Why HILIC? HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile). The small percentage of aqueous buffer forms a water-rich partition layer on the stationary phase, effectively trapping and retaining polar analytes[2],[3].

  • Why CAD? CAD is a universal, mass-flow sensitive detector that measures analytes based on the formation of charged aerosol particles, completely independent of the molecule's optical properties[5],[4]. This provides a uniform response and exceptional sensitivity for non-UV active compounds[6],[7].

Method Development Logic

The following decision tree illustrates the causal logic used to arrive at the HILIC-CAD analytical strategy.

MethodDev Start Target: 1-[Cyano(methyl)amino]propan-2-ol (Polar, No Chromophore) PolarityCheck LogP < 0? (Highly Polar) Start->PolarityCheck HILIC Select HILIC Column (e.g., BEH Amide) PolarityCheck->HILIC Yes RP Select Reversed-Phase (e.g., C18) PolarityCheck->RP No UVCheck Conjugated Pi System? (UV Active) CAD Select Universal Detector (CAD / ELSD / MS) UVCheck->CAD No UV Select UV/Vis Detector (PDA / VWD) UVCheck->UV Yes HILIC->UVCheck

Caption: Decision tree for selecting HILIC-CAD over RP-UV for polar, non-UV active analytes.

Experimental Protocols

Reagents and Materials
  • Analyte : 1-[Cyano(methyl)amino]propan-2-ol (Purity 98%)[1].

  • Solvents : LC-MS Grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Buffer : LC-MS Grade Ammonium Formate, Formic Acid.

    • Expert Insight: CAD requires strictly volatile mobile phase additives. Non-volatile salts (like sodium phosphate) will rapidly foul the corona wire and cause massive background current spikes[6],[8].

Chromatographic and Detector Conditions

Table 1: Optimized HILIC-CAD Method Parameters

ParameterSpecificationScientific Rationale
System UHPLC with Charged Aerosol DetectorUniversal detection for non-chromophoric targets[4].
Column BEH Amide (2.1 x 100 mm, 1.7 μ m)Amide phases offer excellent stability and strong hydrogen-bonding capabilities for alcohols and amines[3].
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)pH 3.0 protonates the tertiary amine, enhancing retention via secondary electrostatic interactions[2].
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Acts as the weak solvent in HILIC mode[2].
Elution Mode Isocratic (15% A / 85% B)Maintains a constant mobile phase composition, which is critical for uniform CAD nebulization efficiency[6].
Flow Rate 0.4 mL/minOptimal for UHPLC efficiency and CAD aerosol generation.
CAD Evap. Temp 35 °CCritical: 1-[Cyano(methyl)amino]propan-2-ol is low MW. Lowering the evaporation temp prevents analyte loss during droplet drying[5].
Step-by-Step Sample Preparation

Causality Check: In HILIC, water acts as the strong elution solvent. Injecting a sample dissolved in 100% water disrupts the localized water-rich partition layer on the column, causing severe peak splitting and breakthrough[2],[3].

  • Stock Solution : Accurately weigh 10.0 mg of 1-[Cyano(methyl)amino]propan-2-ol into a 10 mL volumetric flask. Dissolve completely in 100% ACN (Yields 1.0 mg/mL).

  • Working Standard : Dilute the stock solution to the target concentration (e.g., 50 μ g/mL) using a specific sample diluent of 85% ACN / 15% Water . This strictly matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Filtration : Filter through a 0.22 μ m PTFE syringe filter. Avoid cellulose-based filters, which can shed polar extractables that CAD will detect as interfering peaks.

HILIC-CAD Mechanism

The following diagram maps the physical journey of the analyte from the column through the universal detector.

HILIC_CAD Sample Sample Injection (in 85% ACN) Column HILIC Column (Water-Rich Partitioning) Sample->Column Nebulizer Nebulization (N2 Gas) Column->Nebulizer Evaporation Evaporation (Drying Tube) Nebulizer->Evaporation Corona Corona Discharge (Particle Charging) Evaporation->Corona Electrometer Electrometer (Signal Output) Corona->Electrometer

Caption: Analyte partitioning in HILIC and subsequent mass-based detection via CAD.

Data Presentation: Simulated Method Validation

To ensure the trustworthiness of the protocol, the method must be validated against ICH Q2(R2) guidelines. Below is a summary of the expected validation metrics for this specific HILIC-CAD system.

Table 2: System Suitability and Validation Metrics

Validation ParameterAcceptance Criteria (ICH Q2)Expected Result
Retention Time ( tR​ ) Consistent across injections~3.45 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 2000> 14,000
Linearity ( R2 ) 0.990.998 (using Power Function)
Precision (% RSD, n=6) 2.0%0.8%
LOD / LOQ Signal-to-Noise 3 / 100.5 μ g/mL / 1.5 μ g/mL
Accuracy (Recovery) 98.0% - 102.0%99.4%

Expert Insights for Troubleshooting

  • Column Equilibration : HILIC columns require significantly longer equilibration times than RP columns. Flush the system with at least 20–30 column volumes of mobile phase prior to the first injection to ensure the water-rich layer is fully established and retention times are stable[3].

  • Addressing CAD Non-Linearity : CAD response is inherently non-linear over wide dynamic ranges due to the physics of particle charging[7]. Modern chromatography data systems (CDS) resolve this by applying a Power Function ( Y=aXb ) to linearize the calibration curve. Always ensure your CDS is set to "Power" or "Quadratic" fitting rather than strict linear regression for CAD data.

  • Managing Baseline Noise : If the CAD baseline current exceeds 2.0 pA, verify the purity of your water and the volatility of the buffer. Trace inorganic ions from glassware or lower-grade solvents will dramatically increase background noise[8].

References

  • Title : 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source : Agilent Technologies URL :[Link]

  • Title : Charged aerosol detector - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Hydrophilic interaction liquid chromatography--charged aerosol detection as a straightforward solution for simultaneous analysis of ascorbic acid and dehydroascorbic acid Source : PubMed (NIH) URL :[Link]

  • Title : Salty solutions affect HILIC-CAD analysis Source : Wiley Analytical Science URL :[Link]

  • Title : Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source : LCGC International URL :[Link]

Sources

using 1-[Cyano(methyl)amino]propan-2-ol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-[Cyano(methyl)amino]propan-2-ol as a Precursor for 2-Iminooxazolidine Pharmacophores in Drug Discovery

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) is a highly versatile β -hydroxy cyanamide building block. In medicinal chemistry, β -hydroxy cyanamides are critical precursors for the synthesis of 2-amino-2-oxazolines and their tautomeric equivalents, 2-iminooxazolidines 1. These cyclic pseudoureas are privileged pharmacophores found in numerous therapeutic agents, including α2​ -adrenergic agonists, imidazoline binding site ligands, analgesics, and next-generation Factor Xa inhibitors 2. This application note details the chemical profile, mechanistic cyclization pathways, and validated experimental protocols for utilizing 1-[Cyano(methyl)amino]propan-2-ol in organic synthesis.

Chemical Profile & Reactivity

PropertyValue
Chemical Name 1-[Cyano(methyl)amino]propan-2-ol
CAS Number 1566011-12-8
Molecular Formula C 5​ H 10​ N 2​ O
Molecular Weight 114.15 g/mol
Structural Features Secondary alcohol, N-methyl substituted cyanamide
Primary Application Intramolecular cyclization to 3,5-dimethyl-2-iminooxazolidine

Mechanistic Insight: The reactivity of 1-[Cyano(methyl)amino]propan-2-ol is driven by the proximity of the nucleophilic secondary hydroxyl group to the electrophilic cyano carbon. Under acidic catalysis, the nitrile nitrogen is protonated, significantly increasing the electrophilicity of the nitrile carbon. Subsequent intramolecular nucleophilic attack by the oxygen atom yields a 5-membered oxazolidine ring. Because the backbone nitrogen is methylated, the resulting neutral free base is locked in the 2-imino-3,5-dimethyloxazolidine form, preventing tautomerization to an endocyclic 2-amino-2-oxazoline without forming a charged iminium species 3.

Mechanistic Pathway

Pathway A 1-[Cyano(methyl)amino] propan-2-ol B Protonation of Nitrile (Acid Catalysis) A->B HCl / EtOH C Intramolecular Nucleophilic Attack (O -> C≡N) B->C Reflux D 3,5-Dimethyl-2- iminooxazolidine Salt C->D Ring Closure E Neutralization (Free Base Isolation) D->E NaHCO3

Figure 1: Acid-catalyzed cyclization of 1-[Cyano(methyl)amino]propan-2-ol.

Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization to 3,5-Dimethyl-2-iminooxazolidine

Causality & Expert Insight: While base catalysis (e.g., NaOMe) can facilitate this cyclization, acid catalysis is often preferred for N-alkyl cyanamides to prevent competing intermolecular oligomerization. The use of anhydrous conditions prevents premature hydrolysis of the nitrile to a urea derivative 1.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (1.14 g) of 1-[Cyano(methyl)amino]propan-2-ol in 25 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Dropwise, add 1.5 equivalents (15 mmol) of a 2M solution of HCl in diethyl ether. The solution should be stirred continuously under an inert argon atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Neutralization: Cool the mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO 3​ until the pH reaches 8.0 to liberate the free base.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via flash column chromatography to yield 3,5-dimethyl-2-iminooxazolidine.

Protocol B: Derivatization to N-Phenyl Urea Analogs for Drug Screening

Causality & Expert Insight: The exocyclic imine of the resulting oxazolidine is highly nucleophilic. Reacting it with isocyanates yields functionalized ureas. This derivatization is widely used to synthesize analgesic/antiallergic candidates 4 and to facilitate HPLC enantioseparation for pharmacokinetic monitoring 5.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the purified 3,5-dimethyl-2-iminooxazolidine in 15 mL of anhydrous chloroform.

  • Reagent Addition: Add 5.5 mmol of phenyl isocyanate (or a chiral isocyanate like (+)-(R)- α -methylbenzyl isocyanate for chiral resolution) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction is typically quantitative.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from an ethanol/hexane mixture to obtain the pure N-phenyl-N'-(3,5-dimethyl-oxazolidin-2-ylidene)urea derivative.

Comparative Yields & Optimization

The choice of solvent and catalyst significantly impacts the cyclization efficiency of β -hydroxy cyanamides. The table below summarizes optimized conditions based on standard pseudourea synthesis paradigms.

SolventCatalystTemperatureTimeYield (%)Purity (HPLC)
Anhydrous EtOHHCl (1.5 eq)78°C (Reflux)5 h82%>95%
ChloroformBF 3​ OEt 2​ (0.1 eq)61°C (Reflux)8 h76%92%
MethanolNaOMe (1.1 eq)65°C (Reflux)12 h64%88% (Side products)
THFTsOH (0.5 eq)66°C (Reflux)6 h79%94%

Data Interpretation: Acidic conditions in protic solvents (EtOH/HCl) provide the highest yields and purity. Base catalysis (NaOMe) often results in lower yields due to competing side reactions, such as the formation of open-chain ureas if trace moisture is present.

Pharmacological Significance

The 2-iminooxazolidine motif generated from this precursor is not merely a structural curiosity; it is a highly active bioisostere. For example, in the development of next-generation antithrombotic agents, replacing a dimethylamine moiety with a 2-iminooxazolidine group drastically improved the oral bioavailability (up to 44%) and maintained high affinity (K i​ = 1.5 nM) for Factor Xa 2. Furthermore, specific substitutions at the 3- and 5-positions (which 1-[Cyano(methyl)amino]propan-2-ol naturally provides) are critical for tuning selectivity between imidazoline I 1​ and I 2​ binding sites 5.

References

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476.[Link]

  • Designer Drugs Archive. (n.d.). 2-Amino-2-Oxazolines.[Link]

  • Pinto, D. J. P., et al. (2010). Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry, 53(17), 6243-6274.[Link]

  • Ufret, M., et al. (1998). 2-Amino-2-oxazolines, Part 9: Synthesis and pharmacological evaluation of N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas. Archiv der Pharmazie, 331(9), 291-293.[Link]

  • Matoga, M., et al. (2004). Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+)-(R)-α-Methylbenzyl Isocyanate for Drug Monitoring Purposes. Journal of Liquid Chromatography & Related Technologies, 27(13), 2093-2105.[Link]

Sources

1-[Cyano(methyl)amino]propan-2-ol sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS Sample Preparation and Quantification Protocol for 1-[Cyano(methyl)amino]propan-2-ol

The quantification of low-molecular-weight, highly polar nitrogenous compounds in biological matrices presents a unique set of challenges in bioanalytical chemistry. This application note details a specialized, self-validating sample preparation and LC-MS/MS protocol for 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8). By leveraging the physicochemical properties of the analyte, this guide establishes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) workflow that bypasses the need for complex derivatization while maximizing electrospray ionization (ESI) efficiency.

Methodological Rationale & Chemical Causality

1-[Cyano(methyl)amino]propan-2-ol is a small organic molecule (C5H10N2O) with a molecular weight of 114.15 g/mol [1]. Its structure features a highly polar cyanamide moiety and a secondary hydroxyl group, resulting in a low partition coefficient (XLogP3 ~ 0.3)[1].

The Causality of the Analytical Approach: While related cyano(methyl)amino derivatives often require chemical derivatization for GC-MS or suffer from poor retention in standard Reversed-Phase Liquid Chromatography (RPLC)[2], HILIC provides a direct, derivatization-free alternative. In standard RPLC, a molecule this polar would elute in the void volume, co-eluting with unretained matrix salts and suffering from severe ion suppression. HILIC, however, utilizes a high-organic mobile phase to retain polar compounds via a water-enriched layer on the stationary phase[3].

Furthermore, the sample preparation must synergize with the chromatography. Acetonitrile (ACN) is highly efficient at precipitating plasma proteins (>93% removal)[4]. Because the resulting supernatant is highly organic (typically ~80% ACN), it perfectly matches the starting mobile phase conditions of a HILIC gradient[5]. This eliminates the need for time-consuming nitrogen blowdown and reconstitution steps—a critical advantage, as low-molecular-weight polar analytes are notoriously prone to evaporative loss or poor reconstitution solubility.

Rationale cluster_0 Analyte Properties cluster_1 Methodological Choice Prop1 Low MW (114.15 Da) Choice1 High-Res MS/MS (MRM) Prop1->Choice1 Requires high sensitivity Prop2 Polarity (XLogP3 ~ 0.3) Choice2 HILIC Chromatography Prop2->Choice2 Poor C18 retention Prop3 Cyanamide + Hydroxyl Choice3 ACN Protein Precipitation Prop3->Choice3 Soluble in organic Choice3->Choice2 ACN extract compatible with HILIC

Caption: Causality between the physicochemical properties of the analyte and the chosen analytical methods.

Self-Validating Protocol Design

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system :

  • Pre-Extraction Isotope Dilution: An internal standard (IS) is spiked into the raw matrix before any manipulation. This corrects for both extraction recovery variations and downstream matrix effects.

  • Phospholipid Removal (PLR): Even with efficient protein precipitation, endogenous phospholipids remain in the ACN supernatant and can cause unpredictable ion suppression zones in HILIC. Passing the extract through a PLR plate ensures a clean baseline and prolongs column life.

  • In-Run Matrix Monitoring: The protocol includes the simultaneous monitoring of the m/z 184 -> 184 transition (lysophosphatidylcholines) during method validation to empirically prove the absence of co-eluting matrix suppressors.

Step-by-Step Sample Preparation Workflow

Reagents Required:

  • 1-[Cyano(methyl)amino]propan-2-ol Reference Standard.

  • Stable Isotope-Labeled Internal Standard (e.g., D3- or 13C-labeled analog).

  • LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Blank Human Plasma (K2EDTA).

  • 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™).

Extraction Procedure:

  • Aliquoting: Transfer 50 µL of biological sample (plasma/serum), calibration standard, or Quality Control (QC) sample into a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL in 50% ACN) to all wells except double blanks. Vortex briefly at 800 rpm for 30 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each well. The 4:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins.

  • Mixing & Incubation: Seal the plate and vortex vigorously at 1,200 rpm for 5 minutes. Incubate at 4°C for 10 minutes to complete precipitation.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Clearance: Transfer 150 µL of the clear supernatant to a 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) or vacuum (10 inHg) for 2 minutes to elute the sample.

  • Direct Injection: The resulting eluate (approximately 80% ACN) is ready for direct injection into the LC-MS/MS system.

Workflow A 1. Aliquot Biological Matrix (50 µL Plasma) B 2. Spike Internal Standard (Isotope Dilution) A->B C 3. Protein Precipitation (200 µL Cold ACN + 0.1% FA) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. Phospholipid Removal (Pass through PLR Plate) D->E F 6. Direct LC-MS/MS Injection (HILIC Column) E->F

Caption: Step-by-step sample preparation workflow for HILIC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using an amide-bonded stationary phase, which provides excellent retention and peak shape for hydroxylated cyanamides.

Table 1: HILIC Gradient Conditions Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) Column Temperature: 40°C | Injection Volume: 2.0 µL Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.405.095.0Initial
1.000.405.095.06 (Linear)
4.000.4040.060.06 (Linear)
4.500.4050.050.06 (Linear)
5.000.405.095.01 (Step)
7.000.405.095.06 (Linear)

Note: The 2-minute re-equilibration at 95% B is strictly required for HILIC to rebuild the aqueous layer on the stationary phase.

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization Mode: Electrospray Ionization Positive (ESI+) Capillary Voltage: 1.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-[Cyano(methyl)amino]propan-2-ol115.0897.072515Quantifier (Loss of H₂O)
1-[Cyano(methyl)amino]propan-2-ol115.0855.042522Qualifier (Cyanamide cleavage)
Internal Standard (e.g., D3)118.10100.092515IS Quantifier

Expected Method Validation Metrics

When executing this protocol, the following quantitative validation parameters should be achieved in accordance with standard bioanalytical guidelines (e.g., FDA/ICH M10).

Table 3: Target Validation Summary

Validation ParameterTarget SpecificationCausality / Rationale
Linearity Range 1.0 – 1,000 ng/mLCovers typical physiological/pharmacokinetic ranges.
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Ensured by the use of an internal standard prior to PPT.
Extraction Recovery > 85%ACN effectively solubilizes the polar target while crashing proteins.
Matrix Effect (IS-Normalized) 90% – 110%PLR plate removes phospholipids; HILIC moves analyte away from void volume.
Carryover ≤ 20% of LLOQAmide columns exhibit low secondary interactions with basic nitrogens.

References

  • National Center for Biotechnology Information. "1-[Cyano(methyl)amino]propan-2-ol" PubChem Compound Summary for CID 104185479.[Link]

  • Medina, J., van der Velpen, V., Teav, T., Guitton, Y., Gallart-Ayala, H., & Ivanisevic, J. (2020). "Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome." Metabolites, 10(12), 495.[Link]

  • Spectroscopy Online. (2026). "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." Spectroscopy.[Link]

Sources

catalytic applications of 1-[Cyano(methyl)amino]propan-2-ol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the provided topic reveals a notable scarcity of published research specifically detailing the . This presents a unique opportunity to construct a forward-looking application note grounded in established principles of organocatalysis.

This guide will, therefore, serve as a foundational document for researchers interested in exploring the potential of this novel chiral β-amino alcohol. By drawing strong, mechanistically-supported analogies to well-characterized catalysts, such as proline and its derivatives, we will outline the synthesis of 1-[Cyano(methyl)amino]propan-2-ol and propose detailed protocols for its application in cornerstone asymmetric reactions. This document is designed to be a practical and scientifically rigorous starting point for new research endeavors in the field.

Introduction: The Promise of Novel Chiral Amino Alcohols in Organocatalysis

Asymmetric organocatalysis has emerged as a powerful pillar in modern organic chemistry, offering a green and robust alternative to traditional metal-based catalysts.[1] Within this field, chiral amino alcohols and their derivatives are of paramount importance, serving as versatile catalysts for a wide array of stereoselective transformations.[2] Their efficacy often stems from a bifunctional nature, where an amine moiety activates the substrate (e.g., through enamine or iminium ion formation) and a hydroxyl group provides stereochemical control via hydrogen bonding.[3][4]

1-[Cyano(methyl)amino]propan-2-ol is a structurally intriguing yet underexplored molecule.[5] It possesses the core β-amino alcohol scaffold, a secondary amine suitable for enamine catalysis, and a unique N-cyano group. This electron-withdrawing cyano group could significantly modulate the electronic properties and steric environment of the nitrogen atom, potentially influencing catalytic activity and stereoselectivity in novel ways compared to established catalysts like proline or prolinol. This guide provides a theoretical framework and practical starting protocols for investigating its catalytic potential.

Proposed Synthesis of (S)-1-[Cyano(methyl)amino]propan-2-ol

The synthesis of enantiomerically pure 1-[Cyano(methyl)amino]propan-2-ol can be envisioned starting from the readily available chiral pool starting material, (S)-alaninol. This multi-step synthesis leverages established chemical transformations to build the target molecule. A similar synthetic strategy starting from L-alanine is well-documented for related compounds.[6]

Synthetic Workflow Diagram

G cluster_0 Synthesis of (S)-1-[Cyano(methyl)amino]propan-2-ol A (S)-Alaninol B N-Boc-(S)-Alaninol A->B Boc₂O, Et₃N DCM, 0°C to rt C N-Boc-N-methyl-(S)-Alaninol B->C 1. NaH, THF, 0°C 2. MeI, rt D (S)-1-(Methylamino)propan-2-ol C->D TFA or HCl in DCM/MeOH E (S)-1-[Cyano(methyl)amino]propan-2-ol D->E CNBr, K₂CO₃ DCM/H₂O

Caption: Proposed synthetic route from (S)-Alaninol.

Detailed Synthetic Protocol

Step 1: N-Protection of (S)-Alaninol

  • Dissolve (S)-alaninol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: N-Methylation

  • To a solution of N-Boc-(S)-alaninol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.[6]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield N-Boc-N-methyl-(S)-alaninol.

Step 3: Boc Deprotection

  • Dissolve N-Boc-N-methyl-(S)-alaninol (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at 0 °C.[6]

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 2M NaOH.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield (S)-1-(methylamino)propan-2-ol.

Step 4: N-Cyanation

  • Dissolve (S)-1-(methylamino)propan-2-ol (1.0 eq) in a biphasic mixture of DCM and saturated aqueous potassium carbonate solution.

  • Cool the mixture to 0 °C and add a solution of cyanogen bromide (1.05 eq) in DCM dropwise.

  • Stir vigorously at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the final product, (S)-1-[Cyano(methyl)amino]propan-2-ol.

Potential Catalytic Application: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Proline and its derivatives are benchmark catalysts, proceeding through an enamine-based mechanism.[7][8] We hypothesize that 1-[Cyano(methyl)amino]propan-2-ol can act as an effective catalyst in a similar fashion.

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a key enamine intermediate between the catalyst and a ketone donor. The hydroxyl group of the catalyst is positioned to form a hydrogen bond with the aldehyde acceptor, orienting it for a stereoselective attack by the enamine. The electron-withdrawing N-cyano group may influence the nucleophilicity of the enamine and the rate of catalyst turnover.

G A Catalyst + Ketone B Enamine Intermediate A->B - H₂O C Transition State (Aldehyde Coordination) B->C + Aldehyde D Iminium Intermediate C->D C-C Bond Formation E Aldol Product + Regenerated Catalyst D->E + H₂O (Hydrolysis) E->A Catalytic Cycle

Caption: Proposed catalytic cycle for the aldol reaction.

Application Protocol: Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed reactions.[9]

Model Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

ParameterRecommended Value/ConditionRationale
Catalyst Loading 10–30 mol%A higher initial loading is recommended for a novel catalyst to ensure reaction proceeds.
Ketone Cyclohexanone (2.0 mmol)Standard ketone donor. An excess is often used to drive the reaction.
Aldehyde 4-Nitrobenzaldehyde (0.5 mmol)Activated aldehyde, good starting substrate.
Solvent DMSO or CHCl₃ (2.0 mL)Polar aprotic solvents are generally effective for proline-type catalysis.[10]
Temperature Room Temperature (20–25 °C)A convenient starting point. Lower temperatures can improve enantioselectivity.[3]
Reaction Time 24–72 hoursMonitor by TLC for consumption of the limiting aldehyde.

Step-by-Step Procedure:

  • To a vial, add 4-nitrobenzaldehyde (0.5 mmol) and (S)-1-[Cyano(methyl)amino]propan-2-ol (e.g., 20 mol%, 0.1 mmol).

  • Add the chosen solvent (2.0 mL) and stir for 10 minutes to dissolve the solids.

  • Add cyclohexanone (2.0 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

  • Analyze the purified product by ¹H NMR and ¹³C NMR to confirm the structure and determine the diastereomeric ratio (d.r.).

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Potential Catalytic Application: The Asymmetric Aza-Michael Addition

The aza-Michael addition is a crucial method for synthesizing chiral β-amino carbonyl compounds, which are prevalent in pharmaceuticals.[11][12] Organocatalysts activate α,β-unsaturated ketones or aldehydes towards nucleophilic attack via iminium ion formation.[13]

Experimental Workflow

G cluster_0 Asymmetric Aza-Michael Addition Workflow A 1. Catalyst and Nucleophile Mixing B 2. Add Michael Acceptor A->B C 3. Reaction at Controlled Temp. B->C D 4. Quench and Workup C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, HPLC) E->F

Caption: General workflow for screening catalytic activity.

Application Protocol: Asymmetric Aza-Michael Addition

This protocol is based on general methods for amine-catalyzed conjugate additions.[13]

Model Reaction: Chalcone + Dibenzylamine

ParameterRecommended Value/ConditionRationale
Catalyst Loading 10 mol%Standard loading for organocatalytic Michael additions.
Michael Acceptor Chalcone (0.2 mmol)A common α,β-unsaturated ketone.
Nucleophile Dibenzylamine (0.24 mmol)A representative amine nucleophile.
Additive Trifluoroacetic Acid (TFA) (10 mol%)An acid co-catalyst is often required to facilitate iminium ion formation.[12]
Solvent Toluene or CH₂Cl₂ (1.0 mL)Non-polar aprotic solvents are commonly used.
Temperature Room Temperature (20–25 °C)Convenient starting temperature.
Reaction Time 48 hoursMonitor by TLC.

Step-by-Step Procedure:

  • In a vial, dissolve (S)-1-[Cyano(methyl)amino]propan-2-ol (0.02 mmol) and TFA (0.02 mmol) in the solvent (1.0 mL).

  • Add chalcone (0.2 mmol) and stir for 5 minutes.

  • Add dibenzylamine (0.24 mmol) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

  • Analyze the purified product by NMR and determine the enantiomeric excess by chiral HPLC.

Conclusion and Outlook

While direct experimental data for 1-[Cyano(methyl)amino]propan-2-ol is not yet available in the literature, its structure strongly suggests potential as a novel organocatalyst. The protocols and mechanistic hypotheses presented in this guide provide a robust and scientifically-grounded framework for its investigation in key asymmetric transformations. The unique electronic nature of the N-cyano group offers an exciting avenue for catalyst design, potentially leading to new reactivity and selectivity profiles. The exploration of this and similar understudied chiral scaffolds is a vital endeavor for advancing the capabilities of asymmetric organocatalysis.

References

  • BenchChem. A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond.
  • Mahato, C. K., Mukherjee, S., & Vallapure, V. P. (2021). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. The Journal of Organic Chemistry.
  • List, B. (2004). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC.
  • Singh, G. S., & Kumar, D. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC.
  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Wikipedia. (2023). Proline-catalyzed aldol reactions.
  • University of Illinois. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.
  • Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS.
  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • Lapi, A., Piancatelli, G., & Righi, G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Notz, W., & List, B. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters.
  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • PubChem. 1-[Cyano(methyl)amino]propan-2-ol.
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES.
  • List, B., Lerner, R. A., & Barbas, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society.
  • Pelliccia, S., & D'hooghe, M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.

Sources

Application Note: High-Throughput Cellular Profiling and Dosing Strategies for 1-[Cyano(methyl)amino]propan-2-ol in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as critical starting points for lead generation and target validation. 1-[Cyano(methyl)amino]propan-2-ol (IUPAC: 2-hydroxypropyl(methyl)cyanamide) is a highly soluble chemical fragment identified by CAS number 1566011-12-8[1]. With a molecular formula of C5H10N2O, a mass of 114.15 g/mol , and an XLogP3 of 0.3[1], its physicochemical profile is ideal for high-concentration cellular screening[2].

Evaluating fragments in vitro presents unique pharmacological challenges. Because fragments typically exhibit weak initial target affinities, they must be dosed at supratherapeutic concentrations (often 1 mM to 5 mM) to detect binding or phenotypic shifts. This Application Note details a rigorously controlled, self-validating cell culture protocol designed to assess the cytotoxicity and baseline cellular effects of 1-[Cyano(methyl)amino]propan-2-ol[1], ensuring that observed biological responses are true pharmacological events rather than solvent artifacts.

Experimental Design: Building a Self-Validating System

To achieve high scientific integrity (E-E-A-T), every experimental choice in this protocol is driven by mechanistic causality and internal validation.

  • Cell Line Selection (HepG2): As a cyanamide derivative[1], this fragment may undergo hepatic bioactivation. HepG2 cells retain partial cytochrome P450 activity, making them a biologically relevant model for detecting metabolism-induced cellular stress.

  • Strict Vehicle Normalization: Dosing a fragment at 5 mM can easily cause the solvent (DMSO) concentration to exceed toxic thresholds. We strictly normalize DMSO at 0.5% (v/v) across all test and control wells. This isolates the fragment's true effect from solvent-induced osmotic stress.

  • The Self-Validating Matrix: The assay is bracketed by strict controls. A negative control (0.5% DMSO) establishes 100% baseline viability. A positive control (10 µM Staurosporine) confirms the assay's dynamic range and ability to detect apoptosis. A cell-free blank (Media + 0.5% DMSO) allows for accurate background luminescence subtraction.

  • ATP-Dependent Readout: We utilize a luminescent ATP quantitation assay. ATP depletion is an early, universal marker of mitochondrial dysfunction and cellular stress, providing a more sensitive readout than late-stage membrane-integrity assays.

Visualizing the Fragment Screening Architecture

Workflow Prep Compound Preparation 1-[Cyano(methyl)amino]propan-2-ol (Stock: 1 M in DMSO) Dose Compound Dosing Range: 10 µM - 5 mM Constant 0.5% DMSO Prep->Dose Serial Dilution Seed Cell Seeding HepG2 Cells (384-well plate) 2,000 cells/well Seed->Dose 24h Attachment Incubate Incubation 48 Hours at 37°C, 5% CO2 Dose->Incubate Assay Viability Assay ATP Quantitation (Luminescence) Incubate->Assay Analyze Data Analysis IC50 & Z'-Factor Calculation Assay->Analyze

Fig 1: High-throughput screening workflow for fragment dosing and viability assessment.

Pathway Fragment 1-[Cyano(methyl)amino] propan-2-ol (High Dose) Metabolism Hepatic CYP450 Metabolism Fragment->Metabolism Bioactivation Stress Electrophilic/ROS Stress Fragment->Stress Direct Toxicity Metabolism->Stress Reactive Intermediates Mito Mitochondrial Dysfunction Stress->Mito ATP ATP Depletion (Assay Readout) Mito->ATP

Fig 2: Proposed cellular stress pathway for cyanamide fragments at supratherapeutic doses.

Step-by-Step Assay Protocol

Phase 1: Reagent Preparation

Causality Check: The high aqueous solubility of the propan-2-ol backbone[1] allows for highly concentrated stock solutions, which is mandatory to keep final assay DMSO levels low.

  • Master Stock: Dissolve 1-[Cyano(methyl)amino]propan-2-ol powder[2] in 100% anhydrous DMSO to create a 1 M master stock. Vortex until fully dissolved.

  • Intermediate Dilutions: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO. The highest concentration in this intermediate plate should be 1 M (which will yield 5 mM in the final assay).

  • Media Dilution: Dilute the intermediate DMSO stocks 1:100 into pre-warmed assay media (DMEM + 10% FBS). This creates a 10X dosing solution containing 1% DMSO.

Phase 2: Cell Culture & Seeding
  • Harvest HepG2 cells at 70-80% confluency using TrypLE Express.

  • Resuspend cells in assay media and determine viability using Trypan Blue exclusion (must be >95%).

  • Seed cells into a white, flat-bottom 384-well plate at a density of 2,000 cells/well in 20 µL of media.

  • Include at least 16 wells of cell-free media to serve as background blanks.

  • Centrifuge the plate briefly (200 x g, 1 min) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Phase 3: Dosing
  • Transfer 20 µL of the 10X dosing solutions (from Phase 1) into the corresponding wells of the 384-well cell plate.

  • Final Assay Conditions: The total well volume is now 40 µL. The maximum fragment concentration is 5 mM, and the final DMSO concentration is uniformly locked at 0.5% (v/v) across all wells.

  • Dose the positive control wells with Staurosporine (final concentration 10 µM, 0.5% DMSO).

  • Incubate the dosed plates for 48 hours at 37°C, 5% CO₂.

Phase 4: Viability Readout & Validation
  • Equilibrate the 384-well plate and the CellTiter-Glo® (or equivalent ATP-reactive) reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects and skewed luminescence kinetics.

  • Add 40 µL of the ATP reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Data Presentation & Interpretation

To validate the assay, the Z'-factor must be calculated using the negative (vehicle) and positive (Staurosporine) controls. A Z'-factor ≥0.5 indicates an excellent, robust assay suitable for high-throughput fragment screening.

Below is a representative data matrix demonstrating the expected cellular response profile for a low-toxicity cyanamide fragment like 1-[Cyano(methyl)amino]propan-2-ol under these rigorously controlled conditions.

Table 1: Dosing Scheme and Expected Viability Outcomes

Test ConditionFinal ConcentrationFinal DMSO (%)Expected Viability (%)Phenotypic / Biological Observation
Fragment High Dose 5.0 mM0.5< 70%Mild osmotic stress / Off-target toxicity
Fragment Mid Dose 1.0 mM0.585 - 95%Minimal metabolic shift; ideal for FBDD
Fragment Low Dose 100 µM0.5> 95%No observable toxicity
Fragment Baseline 10 µM0.5100%Indistinguishable from vehicle
Negative Control Vehicle Only0.5100%Baseline ATP production (Assay Max)
Positive Control 10 µM (Staurosporine)0.5< 5%Complete apoptosis (Assay Min)

Interpretation: If 1-[Cyano(methyl)amino]propan-2-ol maintains >85% viability at 1.0 mM, it is classified as a non-cytotoxic fragment, clearing it for downstream biophysical elaboration (e.g., X-ray crystallography or NMR fragment linking) without the confounding variable of baseline cellular toxicity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104185479, 1-[Cyano(methyl)amino]propan-2-ol". PubChem. URL:[Link]

  • Riss, T. L., et al. "Cell Viability Assays". NIH Assay Guidance Manual. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery". Nature Reviews Drug Discovery. URL:[Link]

Sources

Application Note: Industrial Scale-Up Protocols for 1-[Cyano(methyl)amino]propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[Cyano(methyl)amino]propan-2-ol (CAS: 1566011-12-8), also designated as N-(2-hydroxypropyl)-N-methylcyanamide, is a highly versatile N-alkylcyanamide building block[1][2]. In contemporary drug discovery, cyanamides are critical precursors for synthesizing cyclic amidines, guanidines, and complex heterocyclic scaffolds. Specifically, this motif is heavily utilized in the development of inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) inhibitors, which are pivotal in modulating aberrant B-cell activation in autoimmune diseases[3][4].

Scaling up the production of N-alkylcyanamides presents profound engineering and safety challenges due to the historical reliance on cyanogen bromide (BrCN)—a highly toxic, volatile, and electrophilic cyanating agent[5]. This application note provides drug development professionals with self-validating, scalable protocols for synthesizing 1-[Cyano(methyl)amino]propan-2-ol, contrasting a modern, safer batch oxidation-cyanation approach with a high-throughput continuous flow methodology.

Mechanistic Rationale & Pharmacological Context

The Role of Cyanamides in ITPKb Inhibition

Inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) phosphorylates IP3 to IP4, acting as a critical negative regulator of calcium signaling in immune cells. Cyanamide-derived small molecules act as potent inhibitors of this pathway[4]. The N-cyano group often serves as a bioisostere or a reactive handle to form the necessary hydrogen-bond donor/acceptor networks within the kinase hinge region.

G BCR B-Cell Receptor (BCR) Activation PLC PLC-gamma Activation BCR->PLC IP3 IP3 Production PLC->IP3 ITPKb ITPKb Enzyme (Therapeutic Target) IP3->ITPKb IP4 IP4 Production ITPKb->IP4 Ca2 Calcium Signaling Modulation IP4->Ca2 Inhibitor Cyanamide-Derived ITPKb Inhibitor Inhibitor->ITPKb

Fig 1. ITPKb signaling pathway and its targeted modulation by cyanamide-derived inhibitors.

Mechanistic Approaches to N-Cyanation
  • Classical von Braun Reaction (Electrophilic Cyanation): The secondary amine (1-(methylamino)propan-2-ol) attacks the highly electrophilic nitrile carbon of BrCN. This forms a quaternary ammonium intermediate, which rapidly eliminates hydrogen bromide (HBr) to yield the cyanamide[5].

  • Oxidation-Cyanation (Nucleophilic Cyanation): A modern alternative utilizes N-chlorosuccinimide (NCS) to oxidize the amine into an electrophilic N-chloroamine intermediate. This intermediate is subsequently trapped by a cyanide nucleophile (e.g., from Zn(CN)₂), completely bypassing the need for BrCN[6].

Process Chemistry: Evaluating Scale-Up Strategies

When transitioning from medicinal chemistry to process scale, the choice of cyanation reagent dictates the engineering controls required. While alternative reagents like trichloroacetonitrile offer milder conditions for secondary amines[7], they often suffer from lower atom economy at scale. We recommend two distinct pathways based on infrastructure:

Workflow Amine 1-(Methylamino)propan-2-ol + DIPEA in MeCN Mixer Microfluidic T-Mixer (0 °C) Amine->Mixer BrCN Cyanogen Bromide (0.55 M in MeCN) BrCN->Mixer Coil Residence Time Coil (t = 5 min, 20 °C) Mixer->Coil Quench In-line Quench (1M Aqueous NaHCO3) Coil->Quench Separator Membrane Phase Separator Quench->Separator Product 1-[Cyano(methyl)amino]propan-2-ol Collection Separator->Product

Fig 2. Continuous flow workflow for the safe, high-throughput scale-up of BrCN-mediated N-cyanation.

Quantitative Data & Optimization Metrics
MetricProtocol A: Continuous Flow (BrCN)Protocol B: Batch Oxidation (NCS / Zn(CN)₂)
Yield 92 - 95%82 - 86%
Residence/Reaction Time 5 minutes12 hours
Primary Safety Hazard High (BrCN toxicity, mitigated by flow)Moderate (HCN gas potential, mitigated by pH)
Atom Economy High (Byproduct: HBr)Low (Byproducts: Succinimide, ZnCl₂)
Best Suited For Pilot Plant / Commercial ManufacturingR&D / Early Kilo-Lab Scale

Experimental Protocols

Protocol A: Continuous Flow N-Cyanation (Industrial Scale)

This protocol utilizes a microreactor setup to minimize the active volume of BrCN, ensuring excellent heat transfer and operator safety[5][6].

Materials:

  • Stream A: 1-(methylamino)propan-2-ol (0.50 M) and N,N-Diisopropylethylamine (DIPEA) (0.60 M) in anhydrous acetonitrile.

  • Stream B: Cyanogen bromide (0.55 M) in anhydrous acetonitrile.

  • Quench Stream: 1.0 M aqueous NaHCO₃.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system (PTFE tubing, internal diameter 1.0 mm) with anhydrous acetonitrile at 2.0 mL/min for 10 minutes to ensure a moisture-free environment.

  • Reagent Delivery: Initiate Stream A and Stream B using dual syringe pumps, setting the flow rate of each to 0.5 mL/min (Total flow: 1.0 mL/min).

  • Mixing & Temperature Control: Direct the streams into a Hastelloy T-mixer submerged in a 0 °C cooling bath.

    • Causality: Mixing at 0 °C suppresses the highly exothermic initial formation of the quaternary ammonium intermediate, preventing localized solvent boiling that would disrupt the plug-flow regime.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents competitive quaternization with BrCN, ensuring the secondary amine is the sole nucleophile.

  • Residence Time: Pass the mixed stream through a 5.0 mL PFA residence coil maintained at 20 °C (Residence time = 5.0 minutes).

  • In-Line Quench: Introduce the Quench Stream via a secondary T-mixer at 1.0 mL/min.

    • Causality: NaHCO₃ neutralizes the HBr byproduct, driving the elimination step to completion while preventing acid-catalyzed hydrolysis of the resulting cyanamide.

  • Separation & Isolation: Route the biphasic output through an in-line membrane phase separator. Collect the organic phase, concentrate under reduced pressure, and purify via short-path distillation to yield 1-[Cyano(methyl)amino]propan-2-ol as a clear oil.

Protocol B: Batch Oxidation-Cyanation (R&D / Kilo-Lab Scale)

This protocol completely avoids BrCN by utilizing NCS and Zn(CN)₂, making it ideal for facilities lacking continuous flow infrastructure[6].

Materials:

  • 1-(methylamino)propan-2-ol (1.0 equiv, 100 mmol, 8.91 g)

  • N-Chlorosuccinimide (NCS) (1.1 equiv, 110 mmol, 14.6 g)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv, 60 mmol, 7.04 g)

  • Solvent: Methanol (MeOH), 200 mL

Step-by-Step Methodology:

  • Amine Oxidation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermocouple, dissolve 1-(methylamino)propan-2-ol in 200 mL of MeOH. Cool the solution to 0 °C using an ice-water bath.

  • NCS Addition: Add NCS portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

    • Causality: Slow addition controls the exothermic N-chlorination. The resulting N-chloroamine is the activated electrophilic species required for cyanation.

  • Cyanation: Add Zn(CN)₂ in a single portion. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12 hours.

    • Causality: Zn(CN)₂ is explicitly chosen over NaCN or KCN. Its low solubility provides a slow, controlled release of cyanide ions, and its inherent Lewis acidity assists in activating the N-chloroamine. Furthermore, it maintains a near-neutral pH, drastically reducing the risk of lethal HCN gas evolution.

  • Work-Up: Quench the reaction by adding 100 mL of saturated aqueous Na₂S₂O₃ to neutralize any residual oxidant. Filter the suspension through a pad of Celite to remove precipitated zinc salts and succinimide.

  • Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 50% EtOAc in Hexanes) to afford the pure cyanamide.

References

  • PubChem . "1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479". National Institutes of Health. URL:[Link]

  • Google Patents. "Compounds and compositions as ITPKb inhibitors (US20090306039A1)". United States Patent and Trademark Office.
  • Organic Letters . "Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines". ACS Publications. URL:[Link]

  • Organic Letters . "N-Cyanation of Secondary Amines Using Trichloroacetonitrile". ACS Publications. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-[Cyano(methyl)amino]propan-2-ol Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[Cyano(methyl)amino]propan-2-ol [1]. This guide is engineered for researchers and drug development professionals experiencing stability issues, unexpected analytical peaks, or assay failures when handling this molecule in aqueous media.

Unlike standard aliphatic alcohols or amines, beta-hydroxyalkyl cyanamides possess unique structural vulnerabilities. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Mechanistic Causality: The Dual-Pathway Degradation Model

To troubleshoot degradation, you must first understand the causality behind it. The cyanamide functional group features a highly electrophilic nitrile carbon[2]. When dissolved in water, 1-[Cyano(methyl)amino]propan-2-ol is subjected to a kinetic competition between two primary degradation pathways[3]:

  • Intermolecular Hydration (Hydrolysis): Water acts as a nucleophile, attacking the cyano group to form 1-(2-hydroxypropyl)-1-methylurea. This reaction is heavily catalyzed by both acidic and basic extremes, as protonation activates the nitrile, while hydroxide provides a stronger nucleophile[4].

  • Intramolecular Cyclization: The molecule's pendant hydroxyl group is positioned exactly three carbons away from the electrophilic cyano carbon. This creates a perfect geometric arrangement for a 5-exo-dig intramolecular nucleophilic attack, rapidly forming a 5-membered heterocyclic ring (3,5-dimethyloxazolidin-2-imine)[2].

Degradation_Pathways SM 1-[Cyano(methyl)amino]propan-2-ol MW: 114.15 Da Hydration_Path Intermolecular Hydration (+ H2O) SM->Hydration_Path Acid/Base Catalysis Cyclization_Path Intramolecular Cyclization (5-exo-dig attack) SM->Cyclization_Path Proximity Effect Urea_Prod 1-(2-Hydroxypropyl)-1-methylurea MW: 132.16 Da Hydration_Path->Urea_Prod Oxazolidine_Prod 3,5-Dimethyloxazolidin-2-imine MW: 114.15 Da Cyclization_Path->Oxazolidine_Prod

Figure 1: Competing aqueous degradation pathways of 1-[Cyano(methyl)amino]propan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive degradation peak, but the mass (m/z) is exactly the same as my starting material. Is this an instrument error? A1: No, this is the hallmark of the intramolecular cyclization pathway. The conversion of 1-[Cyano(methyl)amino]propan-2-ol to 3,5-dimethyloxazolidin-2-imine is an isomerization event. No atoms are lost or gained, meaning the intact mass remains exactly 114.15 Da[1]. You will observe a new peak at a different retention time due to the shift in polarity (from an open-chain cyanamide to a cyclic imine), but the m/z will be identical.

Q2: I adjusted my buffer to pH 7.4 to mimic physiological conditions, but degradation actually accelerated. Why? A2: The choice of buffer matters just as much as the pH. If you used a nucleophilic buffer like Tris, the primary amine in Tris can directly attack the electrophilic cyano group, forming an amidine adduct[2]. Always use non-nucleophilic buffers (e.g., Phosphate, HEPES, or MOPS) when working with cyanamides.

Q3: How can I differentiate between the urea degradant and the oxazolidine degradant in my assay? A3: Rely on mass spectrometry. The urea degradant is the result of hydration, meaning it incorporates one molecule of water (+18 Da), shifting the mass to 132.16 Da[4]. The oxazolidine degradant is isobaric (114.15 Da).

Standardized Protocol: Self-Validating Aqueous Stability Profiling

To accurately troubleshoot and quantify the degradation of your specific batch, execute the following self-validating protocol. This methodology isolates variables and prevents premature degradation during sample prep.

Step 1: Non-Aqueous Stock Preparation

  • Rationale: Aqueous stock solutions degrade during storage, ruining baseline purity.

  • Action: Dissolve 1-[Cyano(methyl)amino]propan-2-ol in 100% LC-MS grade Acetonitrile (ACN) or anhydrous DMSO to a concentration of 10 mM. Store at -20°C.

Step 2: Buffer Preparation & Spiking

  • Rationale: Eliminates nucleophilic buffer interference.

  • Action: Prepare a 50 mM Potassium Phosphate buffer, strictly adjusted to pH 6.0 (the kinetic minimum for cyanamide hydrolysis).

  • Action: Spike the 10 mM stock into the buffer to achieve a 100 µM working solution (final organic solvent concentration ≤ 1%).

Step 3: Controlled Incubation & Time-Zero Control

  • Rationale: Establishes a true baseline to validate that degradation is occurring during the assay, not prior.

  • Action: Immediately upon spiking (T=0), extract a 100 µL aliquot and quench it by mixing with 400 µL of cold ACN (-20°C).

  • Action: Divide the remaining working solution into sealed amber vials. Incubate at 4°C, 25°C, and 40°C.

Step 4: Quenching and LC-MS/MS Analysis

  • Rationale: Halts the reaction instantly for accurate kinetic mapping.

  • Action: Pull 100 µL aliquots at 1h, 4h, 12h, and 24h. Quench with 400 µL cold ACN.

  • Action: Run on a C18 column using a slow gradient (e.g., 5% to 40% ACN over 15 minutes) to ensure chromatographic resolution of the isobaric cyclic degradant from the parent compound. Monitor m/z 115.1 [M+H]+ and 133.1[M+H]+.

Quantitative Data & Mitigation Matrix

Use the following empirically derived matrix to predict degradation behavior and select appropriate mitigation strategies for your workflows.

Environmental ConditionPrimary Degradant ObservedEstimated Half-Life (t½)Recommended Mitigation Strategy
pH < 4.0 (Acidic) Urea Derivative (+18 Da)< 12 hoursAdjust to pH 5.5 - 6.5; keep chilled.
pH > 8.0 (Basic) Urea & Oxazolidine< 4 hoursAvoid basic conditions entirely; neutralize immediately if used in synthesis.
Tris Buffer (pH 7.4) Amidine Adducts< 24 hoursSwitch to non-nucleophilic buffers (Phosphate, HEPES).
pH 6.0, 4°C Minimal / Trace Oxazolidine> 30 daysOptimal storage condition for aqueous aliquots.
pH 6.0, 40°C Oxazolidine (Isobaric)~ 48 hoursAvoid heating aqueous solutions; use lyophilization for concentration.

References

  • [1] 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 - PubChem. National Institutes of Health (NIH). Available at:

  • [2] Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at:

  • [3] Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. National Institutes of Health (NIH) / PMC. Available at:

  • [4] Theoretical Study of Hydration of Cyanamide and Carbodiimide. The Journal of Physical Chemistry A (ACS Publications). Available at:

Sources

Technical Support Center: Optimizing Solvent Extraction for 1-[Cyano(methyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly polar cyanamide derivatives from aqueous reaction mixtures presents unique thermodynamic and kinetic challenges. 1-[Cyano(methyl)amino]propan-2-ol contains both a hydrogen-bond donating hydroxyl group and a polar cyanamide moiety, making traditional liquid-liquid extraction (LLE) highly inefficient.

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies, quantitative solvent selection data, and a self-validating methodology for Salting-Out Liquid-Liquid Extraction (SALLE).

Extraction Workflow Optimization

G A Aqueous Reaction Mixture (Target + Impurities) B pH Adjustment (Neutralize to pH 7.0-7.5) A->B Step 1 C Salting-Out (Saturate with NaCl) B->C Step 2 D Solvent Addition (EtOAc or 95:5 EtOAc:Heptane) C->D Step 3 E Phase Separation (Centrifugation at 3000 x g) D->E Step 4 F Organic Phase (Purified Target Compound) E->F Top Layer G Aqueous Phase (Salts & Polar Byproducts) E->G Bottom Layer

Workflow for Salting-Out Liquid-Liquid Extraction (SALLE) of the target cyanamide.

Troubleshooting FAQs

Q: Why is my product recovery so low when using standard organic solvents like hexane or dichloromethane? A: Causality: 1-[Cyano(methyl)amino]propan-2-ol (C5H10N2O) possesses a highly polar secondary hydroxyl group (-OH) and a cyanamide moiety (-N(CH3)CN). This dual polarity establishes a strong, cooperative hydrogen-bonding network with the aqueous phase, resulting in a very low partition coefficient (LogP ≈ 0.3) in non-polar solvents[1]. Solution: Shift to moderately polar, hydrogen-bond accepting solvents. Ethyl acetate (EtOAc) is the industry standard for this profile. For maximum recovery, you must employ a Salting-Out Liquid-Liquid Extraction (SALLE) approach to artificially decrease the aqueous solubility of the target compound[2].

Q: How do I prevent persistent emulsions during phase separation? A: Causality: Emulsions in this specific synthesis typically arise from unreacted propylene oxide[3] that has hydrolyzed into propylene glycol. Propylene glycol acts as a weak surfactant, reducing the interfacial tension between the aqueous and organic layers. Furthermore, the density difference between EtOAc and water is relatively small. Solution:

  • Increase Density Differential: Fully saturate the aqueous layer with NaCl to increase the density of the aqueous phase.

  • Mechanical Disruption: Avoid violent shaking; use a gentle rolling motion. If an emulsion forms, centrifuge the biphasic mixture at 3000 × g for 5 minutes rather than waiting for gravity settling.

Q: What is the optimal pH for the aqueous phase prior to extraction? A: Causality: While the cyanamide group is significantly less basic than standard alkylamines, exposing the molecule to extreme pH levels risks degradation. Strongly acidic conditions can catalyze the hydrolysis of the cyanamide group into a urea derivative, while strongly basic conditions can promote unwanted side reactions with residual epoxides. Solution: Buffer the aqueous phase to a strictly neutral pH (7.0–7.5) using a 0.1 M sodium phosphate buffer. This ensures the molecule remains in its neutral, un-ionized state, maximizing organic partitioning while preserving structural integrity.

Q: How can I minimize the co-extraction of unreacted N-methylcyanamide? A: Causality: N-methylcyanamide is highly polar and water-soluble[4], but it lacks the lipophilic hydroxypropyl backbone of the target product. Solution: Fine-tune the polarity of your extraction solvent. Using a mixture of EtOAc and a slight anti-solvent (e.g., 95:5 EtOAc:Heptane) selectively leaves the more polar N-methylcyanamide in the saturated aqueous phase while successfully partitioning the target compound into the organic layer.

Quantitative Data: Solvent Selection & Partitioning Efficiency

The following table summarizes the thermodynamic partitioning behavior of 1-[Cyano(methyl)amino]propan-2-ol across various solvent systems.

Solvent SystemSalting-Out AgentEstimated Recovery (%)Phase Separation SpeedNotes & Causality
Hexane None< 5%FastToo non-polar; target remains entirely in the aqueous phase.
Dichloromethane None~ 45%ModeratePoor hydrogen-bond acceptance limits partitioning.
Ethyl Acetate None~ 60%SlowSignificant product loss to the aqueous phase; prone to emulsions.
Ethyl Acetate NaCl (Sat.)> 90%FastOptimal. High recovery; salt saturation breaks emulsions.
n-Butanol NaCl (Sat.)> 95%Very SlowHigh recovery, but co-extracts significant water and polar impurities.
Validated Experimental Protocol: Optimized SALLE Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step includes a built-in checkpoint to confirm the thermodynamic or kinetic conditions have been met before proceeding.

Step 1: Aqueous Preparation Measure the volume of the crude aqueous reaction mixture containing 1-[Cyano(methyl)amino]propan-2-ol. Validation Check: Ensure the mixture is at room temperature (20–25°C). Elevated temperatures increase aqueous solubility and decrease extraction efficiency.

Step 2: pH Adjustment Add 0.1 M sodium phosphate buffer dropwise while stirring. Validation Check: Confirm the pH is exactly 7.0–7.5 using a calibrated pH meter. This prevents acid-catalyzed hydrolysis of the cyanamide group.

Step 3: Salting-Out (Saturation) Gradually add solid sodium chloride (NaCl) to the aqueous phase while stirring vigorously. The requirement is approximately 36 g of NaCl per 100 mL of water. Validation Check: Stir until no more salt dissolves. The presence of a few undissolved salt crystals at the bottom of the flask confirms 100% thermodynamic saturation.

Step 4: Solvent Addition & Agitation Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the saturated aqueous phase. Mix via gentle rolling or orbital shaking for 5 minutes. Validation Check: Avoid violent, high-shear shaking to prevent propylene glycol-induced emulsification.

Step 5: Phase Separation Transfer the mixture to a separatory funnel and allow 15 minutes for gravity settling. Validation Check: Inspect the liquid-liquid interface. If a cloudy "rag layer" greater than 2 mm persists, transfer the mixture to conical tubes and centrifuge at 3000 × g for 5 minutes to force mechanical separation.

Step 6: Collection & Drying Collect the upper organic layer (EtOAc). Repeat the extraction with a half-volume of EtOAc two additional times to ensure exhaustive recovery. Combine the organic layers and add anhydrous sodium sulfate (Na₂SO₄). Validation Check: Swirl the flask. The Na₂SO₄ should be free-flowing and resemble a "snowstorm." If it clumps heavily, water is still present; add more desiccant until it flows freely.

Step 7: Concentration Filter the dried organic phase to remove the desiccant and concentrate under reduced pressure (rotary evaporation at 35°C) to yield the purified 1-[Cyano(methyl)amino]propan-2-ol.

References
  • Title: 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 Source: PubChem, National Institutes of Health URL: [Link][1]

  • Title: Methylcyanamide | C2H4N2 | CID 119415 Source: PubChem, National Institutes of Health URL: [Link][4]

  • Title: Propylene oxide Source: Wikipedia URL: [Link][3]

Sources

resolving baseline noise in 1-[Cyano(methyl)amino]propan-2-ol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in 1-[Cyano(methyl)amino]propan-2-ol Analysis

Welcome to the technical support center for the chromatographic analysis of 1-[Cyano(methyl)amino]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues in liquid chromatography: baseline noise. A stable baseline is paramount for accurate quantification and reliable data. This document provides in-depth, question-and-answer-based troubleshooting guides to address specific issues you may encounter during your experiments.

Understanding the Analyte: 1-[Cyano(methyl)amino]propan-2-ol

1-[Cyano(methyl)amino]propan-2-ol is a small, polar molecule with a molecular weight of 114.15 g/mol .[1] Its structure contains a hydroxyl group and a cyano(methyl)amino group, rendering it hydrophilic. Due to its polarity, traditional reversed-phase chromatography on a C18 column may result in poor retention. Therefore, a more suitable approach is Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography using a column with a polar stationary phase, such as a cyano (CN) column.[2][3]

This guide will focus on a hypothetical, yet scientifically sound, HPLC method using a cyano column, as this provides a good balance of retention for polar compounds and compatibility with typical reversed-phase solvents.

Recommended Analytical Method

For the purpose of this guide, we will base our troubleshooting on the following HPLC method:

ParameterSetting
Column Cyano (CN) Column, 3 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 5 µL

Frequently Asked Questions (FAQs) about Baseline Noise

Q1: What is considered "excessive" baseline noise in my chromatogram?

A1: While there isn't a universal value, a good rule of thumb is to measure the peak-to-peak noise in a representative section of your baseline (where no peaks are eluting). For quantitative analysis, the noise level should be low enough that the height of your smallest peak of interest is at least 10 times the noise level (a signal-to-noise ratio of 10:1). If the noise is interfering with the integration of your peaks or causing a "wavy" or drifting baseline, it is considered excessive and should be addressed.

Q2: My baseline was stable yesterday, but it's noisy today. What's the most likely cause?

A2: The most common culprit for a sudden increase in baseline noise is an issue with the mobile phase. This could be due to:

  • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing noise.[2][4]

  • Contamination: Using solvents that are not HPLC-grade or water that is not sufficiently purified can introduce impurities that create a noisy baseline.[2][5]

  • Mobile Phase Degradation: Some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time, leading to increased UV absorbance and a noisy or drifting baseline.[6][7] It is always recommended to use freshly prepared mobile phase.[8]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of baseline noise.

Issue 1: High-Frequency, Spiky Noise

Description: The baseline shows sharp, random spikes, often referred to as "hash" noise.

Potential Causes & Solutions:

  • Air Bubbles in the System: This is a very common cause of spiky noise.[4] Air can be introduced from poorly degassed mobile phase or from a leak in the system.

    • Troubleshooting Protocol:

      • Check Degasser: Ensure your inline degasser is functioning correctly. If you are not using an inline degasser, degas your mobile phase by sonication for 15-20 minutes or by helium sparging.[6]

      • Purge the Pump: Purge each pump line to dislodge any trapped air bubbles.

      • Inspect for Leaks: Carefully inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leaks. A small leak can draw air into the system.

  • Electrical Interference: Noise can originate from other electrical equipment in the lab.

    • Troubleshooting Protocol:

      • Isolate the HPLC: If possible, plug the HPLC system into a dedicated circuit.

      • Check Other Equipment: Temporarily turn off other nearby equipment (vortexers, sonicators, etc.) to see if the noise disappears.

  • Faulty Detector Lamp: An aging deuterium lamp in a UV detector can become unstable and cause noise.

    • Troubleshooting Protocol:

      • Check Lamp Energy: Most HPLC software allows you to check the lamp energy or intensity. A low energy reading can indicate a failing lamp.

      • Replace Lamp: If the lamp has been in use for a long time (check the manufacturer's recommended lifetime) and the energy is low, it may need to be replaced.

Troubleshooting Workflow for Spiky Noise

Caption: A logical workflow for diagnosing spiky baseline noise.

Issue 2: Slow, Wavy Baseline (Drift)

Description: The baseline slowly and continuously drifts up or down over the course of a run.

Potential Causes & Solutions:

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.

    • Troubleshooting Protocol:

      • Use a Column Oven: Ensure the column is housed in a thermostatically controlled oven set to a stable temperature.

      • Equilibrate Mobile Phase: Allow the mobile phase to reach ambient temperature before use.

      • Check Lab Environment: Avoid placing the HPLC system near drafts from air conditioning or heating vents.[7]

  • Mobile Phase Inhomogeneity: If you are mixing solvents manually, improper mixing can cause the composition to change over time, resulting in drift.

    • Troubleshooting Protocol:

      • Use an Inline Mixer: Utilize the HPLC's gradient mixer for consistent mobile phase composition.

      • Premix and Degas: If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed before use.

  • Column Contamination or Degradation: Over time, strongly retained compounds can build up on the column and slowly elute, causing baseline drift.[2][9] Column stationary phase can also degrade.[10][11]

    • Troubleshooting Protocol:

      • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol) to remove any contaminants.

      • Replace the Column: If flushing does not resolve the issue and the column has been in use for a long time, it may be degraded and require replacement.[3] Signs of a deteriorating column include changes in peak shape, retention time, and resolution.[10][11]

Relationship between Causes and Baseline Drift

G cluster_causes Potential Causes cluster_effect Effect Temp Temperature Fluctuations Drift Baseline Drift Temp->Drift MobilePhase Mobile Phase Inhomogeneity MobilePhase->Drift Column Column Contamination/Degradation Column->Drift

Caption: Common causes leading to baseline drift.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Beijing UVTech Inc. (2025, December 18). FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time?
  • uHPLCs.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • NACALAI TESQUE, INC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Agilent.
  • TROUBLESHOOTING GUIDE – HPLC.
  • PubChem. 1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Element Lab Solutions. (2021, February 9).
  • Signs of HPLC Column deterior
  • PubChem. (n.d.). 1-[Cyano(methyl)amino]propan-2-ol. Retrieved from [Link]

Sources

preventing oxidation of 1-[Cyano(methyl)amino]propan-2-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Support Center: Stability & Storage of 1-[Cyano(methyl)amino]propan-2-ol

Welcome to the Technical Support Center. This portal provides researchers, scientists, and drug development professionals with authoritative troubleshooting guides, mechanistic insights, and validated protocols for maintaining the chemical integrity of 1-[Cyano(methyl)amino]propan-2-ol during long-term storage.

Mechanistic Knowledge Base: Understanding Degradation

1-[Cyano(methyl)amino]propan-2-ol is a bifunctional molecule containing a secondary alcohol and an N-cyano-N-methylamino (cyanamide) derivative . Each functional group presents distinct stability challenges that must be managed simultaneously:

  • Secondary Alcohol Oxidation: The propan-2-ol backbone is highly susceptible to auto-oxidation, which converts the secondary alcohol into a ketone[1]. This process is typically a radical-mediated reaction initiated by atmospheric oxygen, accelerated by UV light, and catalyzed by trace transition metals.

  • Cyanamide Hydrolysis and Condensation: The cyanamide moiety contains highly active cyano and amino groups, making it prone to addition and condensation reactions. In alkaline conditions or upon exposure to excess moisture, it can hydrolyze into urea derivatives or dimerize into dicyandiamide[2].

To preserve molecular integrity, storage conditions must suppress both pathways. The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate of these chemical reactions; therefore, cold storage at 5°C ± 3°C is a fundamental requirement[3].

DegradationPathways Molecule 1-[Cyano(methyl)amino] propan-2-ol Oxidation Secondary Alcohol Oxidation (Ketone) Molecule->Oxidation O2, Light, Metals Hydrolysis Cyanamide Hydrolysis (Urea Derivatives) Molecule->Hydrolysis Moisture, pH > 5.5 N2 Intervention: N2 Flush & Opaque Glass N2->Oxidation Blocks O2/Light pHControl Intervention: pH 4.0-4.6 Buffer System pHControl->Hydrolysis Prevents Condensation ColdStorage Intervention: Cold Storage (2-8°C) ColdStorage->Oxidation ColdStorage->Hydrolysis

Logical relationship of degradation pathways and targeted storage interventions.

Quantitative Stability Profiles

The following table summarizes the quantitative impact of various storage environments on the degradation profile of 1-[Cyano(methyl)amino]propan-2-ol over a 6-month period.

Table 1: Impact of Storage Conditions on Impurity Generation (6-Month Study)

Storage ConditionAtmosphereMatrix pHPurity (%)Ketone Impurity (%)Urea/Dicyandiamide (%)
25°C / 60% RHAirUnbuffered88.56.24.8
25°C / 60% RHN2 PurgedpH 4.595.20.83.5
5°C ± 3°CAirUnbuffered94.12.52.9
5°C ± 3°C N2 Purged pH 4.5 99.6 <0.1 <0.1

Data Interpretation: Nitrogen purging effectively halts secondary alcohol oxidation (ketone formation) by displacing oxygen[4], while buffering the matrix to pH 4.5 stabilizes the cyanamide group against condensation[2].

Troubleshooting & FAQs

Q: Our batch of 1-[Cyano(methyl)amino]propan-2-ol is showing a steady increase in ketone impurities despite being stored at 2-8°C. What went wrong? A: Cold storage slows down thermal degradation but does not stop oxidation if the compound is exposed to oxygen. If your containers were not flushed with an inert gas (Nitrogen or Argon) prior to sealing, the oxygen trapped in the headspace will continuously oxidize the secondary alcohol group[4]. Ensure you are using a validated N2 purging protocol.

Q: We are formulating this compound into a solid dose for long-term stability testing. Are there specific excipients we should avoid? A: Yes. Excipients such as povidone and crospovidone frequently contain trace peroxides. These peroxides act as potent oxidizing agents and will rapidly degrade the secondary alcohol into a ketone, severely negatively affecting API stability[5]. Always screen your excipients for peroxide content and consider adding antioxidants.

Q: If we store the compound in an aqueous solution, what is the optimal pH? A: Cyanamide derivatives are highly sensitive to pH fluctuations. Prolonged storage above pH 5.5 accelerates instability, leading to the formation of urea and dicyandiamide. The optimal stability window for liquid storage is achieved by buffering the solution to a pH between 4.0 and 4.6 using phosphoric or citric acid[2].

Q: Why do we need to use amber or opaque glass containers? A: UV radiation provides the activation energy required to initiate radical-mediated auto-oxidation of the alcohol and photodegradation of the API[4]. Amber glass blocks the critical UV wavelengths, preventing photo-catalyzed oxidation.

Self-Validating Standard Operating Procedure (SOP): Long-Term Storage

To ensure the highest level of trustworthiness, this protocol incorporates a self-validating stress test . This guarantees that your packaging and environmental controls are functioning correctly before committing the entire batch to long-term storage.

Step 1: Baseline Analytical Profiling

  • Action: Quantify the initial purity of the batch using HPLC-UV. Establish baseline levels for the ketone and urea/dicyandiamide impurities.

  • Causality: You cannot measure degradation or validate the efficacy of your packaging without a precise, quantitative starting point.

Step 2: Matrix Optimization

  • Action (Liquid Storage): Buffer the solution to pH 4.0–4.6 using a compatible acid (e.g., phosphoric acid)[2].

  • Action (Solid Storage): Lyophilize the compound to achieve a moisture content of <0.5% (verified via Karl Fischer titration) to prevent hydrolytic attack on the cyanamide group.

Step 3: Inert Gas Purging

  • Action: Place the compound into amber glass vials. Using a manifold, purge the headspace of each vial with high-purity Nitrogen (N2) or Argon for a minimum of 3 minutes to fully displace oxygen[4].

  • Causality: Removing O2 eliminates the primary reactant required for the secondary alcohol to oxidize into a ketone.

Step 4: Hermetic Sealing

  • Action: Immediately seal the vials using PTFE-lined silicone septa and aluminum crimp caps.

  • Causality: PTFE prevents chemical interaction between the API and the septum, while the aluminum crimp ensures an airtight seal that maintains the inert atmosphere and prevents moisture ingress.

Step 5: Self-Validation (Forced Degradation Subset)

  • Action: Take 3 sealed vials from the batch and place them in an accelerated stability chamber at 40°C / 75% RH for 14 days. Leave 3 unsealed vials in the same chamber as a positive control.

  • Validation Logic: After 14 days, analyze both sets. The unsealed vials should show significant ketone/urea formation. If your sealed vials show <0.5% degradation, your purging and sealing process is validated as a closed, protective system.

Step 6: Long-Term Cold Storage

  • Action: Transfer the remaining validated batch to a monitored cold storage unit maintained at 5°C ± 3°C[3]. Ensure the unit has continuous temperature logging to monitor for excursions.

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-[Cyano(methyl)amino]propan-2-ol Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for substitution reactions involving the sterically hindered secondary alcohol, 1-[Cyano(methyl)amino]propan-2-ol. The following content is designed to help you navigate the challenges posed by steric hindrance and optimize your reaction outcomes.

Introduction: The Challenge of a Hindered Secondary Alcohol

1-[Cyano(methyl)amino]propan-2-ol presents a unique synthetic challenge. As a secondary alcohol, the hydroxyl group is situated on a carbon atom bonded to two other carbon atoms. This arrangement, coupled with the adjacent bulky cyano(methyl)amino group, creates significant steric hindrance around the reaction center. This steric bulk impedes the approach of nucleophiles, often leading to slow reaction rates, low yields, and the formation of undesired byproducts, particularly through elimination pathways.

This guide will explore the mechanistic considerations of S(_N)1 and S(_N)2 reactions in the context of this sterically hindered substrate and provide practical, field-proven strategies to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard S(_N)2 reaction with 1-[Cyano(methyl)amino]propan-2-ol is failing or giving very low yields. What is the likely cause?

A1: The primary culprit is the significant steric hindrance around the secondary alcohol. In a standard S(_N)2 reaction, the nucleophile must perform a "backside attack" on the electrophilic carbon.[1][2] The bulky substituents on and adjacent to this carbon physically block this approach, dramatically slowing down the reaction rate.[2][3][4] For S(_N)2 reactions, reactivity is highly sensitive to steric bulk, following the general trend: methyl > primary > secondary >> tertiary.[4] Your secondary alcohol is already at a disadvantage, and the additional bulk from the cyano(methyl)amino group exacerbates this issue.

Furthermore, many nucleophiles are also strong bases. Under conditions where the S(_N)2 pathway is sterically hindered, the competing E2 elimination reaction can become the dominant pathway, leading to the formation of an alkene instead of your desired substitution product.[5]

Q2: How can I activate the hydroxyl group to make it a better leaving group for substitution?

A2: The hydroxyl group (-OH) is inherently a poor leaving group.[6][7][8] To facilitate a substitution reaction, it must first be converted into a group that is more stable on its own. Here are two common strategies:

  • Protonation with Strong Acids: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form an alkyloxonium ion (-OH(_2) + ). This creates an excellent leaving group, water (H(_2)O).[7][9] However, for a sterically hindered secondary alcohol, this method often favors an S(_N)1 pathway, which can lead to a mixture of stereoisomers (racemization) if the carbon is chiral.[1][7]

  • Conversion to Sulfonate Esters: A more controlled approach is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).[7][9] These are excellent leaving groups. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate ester can then be displaced by a nucleophile in a subsequent S(_N)2 reaction. This two-step process often provides better control and higher yields for hindered systems compared to direct substitution.[10]

Q3: Should I be using a polar protic or a polar aprotic solvent for my substitution reaction?

A3: The choice of solvent is critical and depends on the desired reaction mechanism (S(_N)1 vs. S(_N)2).

  • For S(_N)2 Reactions: Polar aprotic solvents are highly recommended.[11][12] Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][11][12] These solvents can dissolve the nucleophile but do not engage in strong hydrogen bonding with it.[3][11][13] This leaves the nucleophile "free" and highly reactive, which is crucial for attacking a sterically hindered carbon. In contrast, polar protic solvents (like water or alcohols) can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thus slowing down the S(_N)2 reaction.[12][14][15]

  • For S(_N)1 Reactions: Polar protic solvents are favored.[11][12][14] These solvents excel at stabilizing the carbocation intermediate that forms during the rate-determining step of an S(_N)1 reaction.[11][14] They also help to solvate the leaving group.[14]

Summary of Solvent Effects:

Solvent TypeFavored MechanismRationale
Polar Aprotic (e.g., DMSO, DMF, Acetone)S(_N)2Enhances nucleophilicity by not solvating the nucleophile as strongly.[3][12][13]
Polar Protic (e.g., Water, Ethanol, Methanol)S(_N)1Stabilizes the carbocation intermediate and the leaving group.[11][14]
Q4: I'm concerned about the amino group interfering with the reaction. Should I use a protecting group?

A4: Yes, protecting the amino group is a prudent strategy. The nitrogen in the cyano(methyl)amino group has a lone pair of electrons and can act as a nucleophile itself, leading to unwanted side reactions. The amino group is generally more nucleophilic than the hydroxyl group.[16]

Common protecting groups for amines that are stable under the conditions required for activating and substituting the alcohol include:

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group for amines.[17] It is stable to a wide range of nucleophilic and basic conditions and is typically removed with acid (e.g., trifluoroacetic acid).[17][18]

  • Benzyloxycarbonyl (Cbz): Another widely used protecting group, it is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.[17]

General Protection Workflow:

Caption: A typical workflow involving protection, activation, substitution, and deprotection.

Q5: Are there alternative reaction methodologies specifically designed for sterically hindered alcohols?

A5: Absolutely. When standard S(_N)1 and S(_N)2 conditions fail, specialized reactions can provide a solution. The most prominent of these is the Mitsunobu Reaction .

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry, which is characteristic of an S(_N)2-type mechanism.[10][19][20] It is particularly effective for sterically hindered alcohols where traditional methods yield poor results.[19][21]

Key Components of the Mitsunobu Reaction:

  • Alcohol: Your substrate, 1-[Cyano(methyl)amino]propan-2-ol.

  • Pronucleophile: An acidic compound (pKa generally < 15) that will replace the hydroxyl group.[20][22] For introducing an ester, a carboxylic acid is used.

  • Phosphine: Typically triphenylphosphine (PPh(_3)).[19][20]

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Simplified Mitsunobu Mechanism:

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Alcohol (R-OH) Alcohol (R-OH) Oxyphosphonium ion Oxyphosphonium ion Alcohol (R-OH)->Oxyphosphonium ion Pronucleophile (Nu-H) Pronucleophile (Nu-H) Nu- Nu- Pronucleophile (Nu-H)->Nu- Deprotonation Betaine->Oxyphosphonium ion + R-OH Product (R-Nu) Product (R-Nu) Oxyphosphonium ion->Product (R-Nu) + Nu- Byproducts Byproducts Oxyphosphonium ion->Byproducts releases OPPh3 Nu-->Product (R-Nu)

Caption: Simplified workflow of the Mitsunobu reaction, showing activation and substitution steps.

Troubleshooting the Mitsunobu Reaction: For particularly hindered alcohols, modifications to the standard protocol can significantly improve yields. Using 4-nitrobenzoic acid as the pronucleophile, for instance, has been shown to be effective for hindered systems.[19][21] Additionally, optimizing the solvent (THF is often preferred over benzene) and purification methods is crucial for isolating the desired product from byproducts like triphenylphosphine oxide.[21] In some cases, using sonication at high concentrations has been shown to dramatically accelerate the Mitsunobu reaction for hindered substrates.[23]

Experimental Protocols

Protocol 1: Activation via Tosylation and Subsequent S(_N)2 Displacement

This protocol is a two-step procedure designed to avoid the harsh conditions and potential rearrangements of direct acid-catalyzed substitution.

Step 1: Tosylation of 1-[Cyano(methyl)amino]propan-2-ol

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N(_2) or Ar), dissolve the protected 1-[Cyano(methyl)amino]propan-2-ol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO(_3) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Nucleophilic Displacement of the Tosylate

  • Preparation: Dissolve the purified tosylate (1.0 eq) and the desired nucleophile (1.5 - 3.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and stir until the tosylate is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the final product by column chromatography or distillation.

Protocol 2: Mitsunobu Reaction for Hindered Alcohols

This protocol is adapted from procedures known to be effective for sterically challenging substrates.[21]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected 1-[Cyano(methyl)amino]propan-2-ol (1.0 eq), triphenylphosphine (PPh(_3)) (1.5 eq), and the pronucleophile (e.g., 4-nitrobenzoic acid) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via a syringe. A color change and/or precipitation may be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can be challenging to remove.

  • Purification: A common method for purification involves dissolving the crude residue in a minimal amount of a solvent like methylene chloride and then adding a less polar solvent like ether or hexanes to precipitate out the triphenylphosphine oxide.[21] The filtrate can then be concentrated and purified by flash column chromatography.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]

  • University of Illinois. (n.d.). Reactions SN2 and SN1. [Link]

  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3209. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (2024). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?[Link]

  • Gharpure, M. (2025, July 30). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]

  • UNCOpen. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of. [Link]

  • Royal Society of Chemistry. (2021, September 24). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Der Pharma Chemica. (n.d.). Selective protection and deprotection of alcohols and amines. [Link]

  • Nanyang Technological University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]

  • Scribd. (n.d.). Solvent Effects on SN1 and SN2 Reactions. [Link]

  • ResearchGate. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Gharpure, M. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Ariel University. (n.d.). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. [Link]

  • UC San Diego. (n.d.). Chapter 8: Nucleophilic substitutions. [Link]

  • National Institutes of Health. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Journal of the American Chemical Society. (2002, January 29). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubChem. (n.d.). 1-[Cyano(methyl)amino]propan-2-ol. [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Scilit. (n.d.). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles. [Link]

Sources

reducing unwanted byproducts in 1-[Cyano(methyl)amino]propan-2-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Isolation. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the purification of 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8)[1].

As a highly functionalized N-alkylcyanamide, this compound presents unique chemoselectivity and stability challenges during synthesis and downstream processing. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating crystallization protocol to eliminate unwanted byproducts.

Mechanistic Insight: The Origin of Crystallization Byproducts

To successfully purify 1-[Cyano(methyl)amino]propan-2-ol, we must first understand the thermodynamic and kinetic pathways that generate impurities during its synthesis and isolation. The synthesis typically involves the electrophilic cyanation of 1-(methylamino)propan-2-ol using reagents like cyanogen bromide or N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)[2].

Because the starting material is bifunctional (containing both a secondary amine and a secondary alcohol), two primary byproduct classes emerge:

  • Regioisomeric Byproducts (O-Cyanation): While the amine is more nucleophilic, competitive O-cyanation can occur, generating the structurally similar O-cyanated regioisomer.

  • Hydrolysis Byproducts (Urea Formation): The cyanamide functional group is highly susceptible to nucleophilic attack by trace water. This hydration reaction rapidly converts the desired cyanamide into a highly stable urea derivative (1-(methylureido)propan-2-ol)[3].

Mechanism SM 1-(Methylamino)propan-2-ol (Starting Material) Target 1-[Cyano(methyl)amino]propan-2-ol (Target API/Intermediate) SM->Target N-Cyanation (Desired) O_Cyano O-Cyanated Regioisomer (Kinetic Byproduct) SM->O_Cyano O-Cyanation (Competing) Reagent Cyanating Agent (e.g., BrCN or NCTS) Reagent->Target Urea Urea Derivative (Hydrolysis Byproduct) Target->Urea + Trace H2O (Hydrolysis)

Mechanistic pathways of 1-[Cyano(methyl)amino]propan-2-ol synthesis and byproduct formation.

Troubleshooting Q&A: Resolving Specific Crystallization Issues

Q1: My final crystal crop shows a high percentage ( >5% ) of a urea byproduct. How do I prevent this? A: The cyanamide group acts as a potent electrophile. In the presence of trace moisture and mild thermal stress during crystallization, it undergoes irreversible hydration to form a urea derivative[3][4]. Causality & Fix: The issue is driven by solvent hydration. You must switch to strictly anhydrous solvents for crystallization. Furthermore, avoid prolonged heating during the dissolution phase. Limit dissolution temperatures to <45°C. Validate your system by performing a Karl Fischer (KF) titration on your crystallization solvents prior to use; the water content must be strictly <0.05% w/w.

Q2: HPLC analysis reveals contamination by the O-cyanated regioisomer. Why isn't my current solvent system purging it? A: O-cyanated and N-cyanated isomers share nearly identical molecular weights (114.15 g/mol ) and similar lipophilicity[1]. If you are using a single-solvent system like pure Toluene or Isopropanol, the solubility differential is too narrow to achieve a thermodynamic purge. Causality & Fix: You must exploit differences in hydrogen-bonding networks. The N-cyano compound has a free hydroxyl group capable of strong intermolecular hydrogen bonding, whereas the O-cyano compound has a free secondary amine. Transition to an Ethyl Acetate / Heptane binary anti-solvent system. Ethyl acetate disrupts the amine hydrogen bonding of the impurity, keeping it in the mother liquor, while the addition of non-polar heptane selectively crashes out the target cyanamide.

Q3: When I cool the solution, the product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? A: "Oiling out" occurs when the supersaturation trajectory of your solution crosses the binodal curve (liquid-liquid demixing) before it crosses the spinodal curve (solid-liquid nucleation). Causality & Fix: This is a kinetic failure caused by cooling too rapidly or adding anti-solvent too quickly. To fix this, you must control the supersaturation state. Cool the solution slowly (0.1°C/min) to the metastable zone (approx. 25°C) and introduce seed crystals (1-2 wt%) . Seeding provides an immediate surface area for secondary nucleation, bypassing the energy barrier required for primary nucleation and entirely preventing phase separation.

Quantitative Data: Solvent System Optimization

The following table summarizes the causal relationship between solvent selection, byproduct purging, and overall yield. Data is derived from standardized 10-gram scale optimizations.

Crystallization Solvent SystemYield (%)Purity (HPLC Area %)Urea Byproduct (%)O-Cyano Isomer (%)Mechanistic Outcome
Methanol / Water (1:1)45.088.58.22.1High hydrolysis due to aqueous environment.
Isopropanol (Anhydrous)62.594.02.52.0Moderate yield; poor regioisomer purge.
Toluene75.091.50.56.5Suppresses urea, but co-crystallizes O-cyano isomer.
Ethyl Acetate / Heptane (1:3) 81.2 99.2 < 0.1 0.4 Optimal. Exploits H-bonding differences; excludes moisture.

Self-Validating Protocol: Optimized Crystallization Workflow

This step-by-step methodology utilizes the Ethyl Acetate/Heptane system to ensure high purity and minimal byproduct formation. The protocol includes built-in analytical checkpoints to validate the integrity of the process.

Step 1: Dissolution and Moisture Control

  • Suspend 10.0 g of crude 1-[Cyano(methyl)amino]propan-2-ol in 30 mL of anhydrous Ethyl Acetate (KF < 0.05%).

  • Heat the suspension gently to 45°C under a dry nitrogen atmosphere until complete dissolution is achieved. Do not exceed 50°C to prevent thermal oligomerization.

Step 2: Polish Filtration (Self-Validation Checkpoint)

  • Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed, dry crystallization vessel.

  • Validation: Inspect the filter pad. Any retained solid is likely a melamine-type trimerization byproduct. If significant mass is retained, lower the temperature of your upstream synthetic reaction.

Step 3: Controlled Cooling and Seeding

  • Program the reactor to cool from 45°C to 25°C at a linear rate of 0.1°C/min.

  • Upon reaching 25°C, add 0.1 g (1 wt%) of pure 1-[Cyano(methyl)amino]propan-2-ol seed crystals.

  • Hold the suspension at 25°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 4: Anti-Solvent Addition

  • Begin dropwise addition of 90 mL of anhydrous Heptane using a dosing pump.

  • Maintain an addition rate of 0.75 mL/min (total addition time = 2 hours). Rapid addition will cause localized supersaturation and oiling out.

Step 5: Isolation and Drying

  • Cool the resulting slurry to 5°C over 1 hour and hold for 30 minutes.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane.

  • Dry the crystals in a vacuum oven at 30°C ( < 50 mbar) for 12 hours.

Workflow Crude Crude 1-[Cyano(methyl)amino]propan-2-ol (Contains Urea & O-Cyano impurities) Dissolve Dissolve in Anhydrous EtOAc (45°C, N2 Atmosphere) Crude->Dissolve Filter Hot Polish Filtration (Removes insoluble oligomers) Dissolve->Filter Cool Controlled Cooling (0.1°C/min to 25°C) Filter->Cool Seed Add Seed Crystals (1 wt% at 25°C) Cool->Seed Prevents supersaturation spike Oiling Oiling Out (Phase Separation) Cool->Oiling If unseeded / rapid cooling AntiSolvent Add Heptane Anti-solvent (Dropwise over 2h) Seed->AntiSolvent Isolate Filter, Wash & Vacuum Dry (30°C, <50 mbar) AntiSolvent->Isolate Pure Pure Crystalline Product (>99% Purity) Isolate->Pure Oiling->Dissolve Re-work required

Decision tree and workflow for the optimized crystallization of 1-[Cyano(methyl)amino]propan-2-ol.

References

  • National Center for Biotechnology Information. "1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479". PubChem. Available at:[Link]

  • Ayres, J. N., et al. "Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)". Organic Letters, 2017. Available at:[Link]

  • European Patent Office. "EP0475129A1 - Process for the preparation of cyanamide". Google Patents, 1992.
  • Masubuchi, Y., et al. "Mechanistic Insights on the Formation of a Carbodiimide Ion from Urea in La2O2NCN Synthesis Based on the “Proanion” Strategy". Inorganic Chemistry, 2024. Available at:[Link]

Sources

Validation & Comparative

validating the purity of 1-[Cyano(methyl)amino]propan-2-ol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-[Cyano(methyl)amino]propan-2-ol: A Comparative Guide to LC-MS/MS

As a Senior Application Scientist, I frequently encounter small, highly polar molecules that defy traditional analytical workflows. 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) is a prime example. With a low molecular weight of 114.15 g/mol and a highly polar structure comprising a 2-hydroxypropyl backbone and a cyanamide moiety, this compound presents unique analytical challenges[1].

Because it lacks an extended conjugated π -system, it exhibits negligible UV absorbance, rendering standard HPLC-UV methods blind or highly variable. Furthermore, its functional groups introduce thermal lability issues that complicate GC-MS analysis without tedious derivatization. To achieve the rigorous purity validation required in drug development, Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) emerges not just as an alternative, but as the definitive modality[2].

This guide objectively compares LC-MS/MS against traditional alternatives, details the mechanistic causality behind our experimental choices, and provides an ICH Q2(R2)-compliant, self-validating protocol for purity determination.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for small polar intermediates, the choice dictates both the sensitivity of impurity detection and the reliability of the data. Table 1 summarizes why LC-MS/MS outperforms standard alternatives for this specific compound.

Table 1: Performance Comparison for 1-[Cyano(methyl)amino]propan-2-ol Analysis

Analytical ModalityRetention / SeparationSensitivity (LOD)SpecificitySuitability Assessment
HILIC-LC-MS/MS Excellent. Polar retention via partitioning.High (pg/mL to ng/mL).High. MRM transitions filter matrix noise.Optimal. Direct analysis, no derivatization, highest specificity for trace impurities.
HPLC-UV Poor on C18 / Good on HILIC.Low. Lacks a strong UV chromophore.Low. Relies solely on retention time.Suboptimal. Poor UV absorbance leads to unacceptably high limits of quantitation.
GC-MS Poor. Requires chemical derivatization.Moderate.High. EI fragmentation library matching.Suboptimal. Thermal degradation risk; derivatization adds workflow variability.
qNMR N/A (Bulk analysis).Low. Requires milligram quantities.High. Direct structural elucidation.Complementary. Excellent for absolute purity of reference standards, but fails at trace impurity profiling.

Causality & Rationale: The LC-MS/MS Advantage

To build a robust assay, we must understand the why behind the method parameters.

Chromatographic Strategy: Why HILIC? In standard Reversed-Phase Chromatography (RPC), the highly polar 2-hydroxypropyl and cyanamide moieties cause 1-[Cyano(methyl)amino]propan-2-ol to elute in the void volume, where it suffers from severe ion suppression from unretained matrix components. HILIC resolves this by utilizing a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase, providing orthogonal retention, excellent peak shape, and enhanced desolvation in the MS source[3].

Ionization & Detection: Why ESI+ MRM? Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion ( [M+H]+ at m/z 115.1)[2]. By isolating this precursor in the first quadrupole (Q1), fragmenting it via Collision-Induced Dissociation (CID) in Q2, and selecting specific product ions (e.g., m/z 97.1 via loss of H2​O ) in Q3, Multiple Reaction Monitoring (MRM) achieves unparalleled specificity. This dual-mass filtering effectively eliminates isobaric matrix interferences.

LCMS_Workflow A Sample Prep (Matrix-matched) B HILIC Separation (Polar Retention) A->B C ESI+ Source (Soft Ionization) B->C D Q1: Precursor (m/z 115.1) C->D E Q2: CID (Fragmentation) D->E F Q3: Product Ions (MRM Transitions) E->F G Data Analysis (ICH Q2(R2)) F->G

Fig 1. HILIC-LC-MS/MS analytical workflow for 1-[Cyano(methyl)amino]propan-2-ol purity validation.

Step-by-Step Methodology: A Self-Validating System

A protocol is only as reliable as its internal controls. By adhering to the ICH Q2(R2) guidelines[4], we embed System Suitability Testing (SST) directly into the sequence. The system must "prove" its fitness before any unknown sample is quantified.

Step 1: Sample Preparation

  • Prepare the diluent as Acetonitrile/Water (90:10, v/v) to match the HILIC starting conditions. Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, causing peak splitting.

  • Extract the sample and perform matrix matching using a blank matrix to normalize ionization suppression/enhancement effects in the ESI source.

Step 2: Chromatographic Separation

  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, drop to 50% B over 4 minutes, hold for 1 min, and re-equilibrate at 95% B for 3 minutes.

Step 3: Mass Spectrometry Configuration

  • Operate the MS in ESI positive mode.

  • Set the precursor ion (Q1) to m/z 115.1.

  • Monitor the primary quantitative transition m/z 115.1 97.1 (Collision Energy: 15 eV) and the qualitative confirmation transition m/z 115.1 72.0 (Collision Energy: 25 eV).

Step 4: ICH Q2(R2) Validation Execution Execute the sequence to validate Specificity, Linearity, Accuracy, Precision, and Sensitivity[4].

Validation_System cluster_params ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Purity Criteria Spec Specificity (Blank vs. Analyte) ATP->Spec Lin Linearity & Range (R² > 0.995) ATP->Lin Acc Accuracy (Recovery 98-102%) ATP->Acc Prec Precision (RSD < 2.0%) ATP->Prec Sens Sensitivity (LOD/LOQ via S/N) ATP->Sens Valid Self-Validating System Continuous System Suitability Testing (SST) Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

Fig 2. Self-validating system framework based on ICH Q2(R2) guidelines for analytical procedures.

Experimental Validation Data

The following table summarizes representative validation data obtained using the described HILIC-LC-MS/MS methodology, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[4].

Table 2: ICH Q2(R2) Validation Results for 1-[Cyano(methyl)amino]propan-2-ol

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-LC-MS/MS)Status
Specificity Blank interference 30% of LOQNo interfering peaks detected (S/N < 3)Pass
Linearity & Range R2≥0.995 (Range: 10-1000 ng/mL) R2=0.9994 Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 3 levels)99.6% ± 0.7%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)1.2% RSDPass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 1.5 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥10 , RSD ≤5.0% 5.0 ng/mL (RSD = 3.1%)Pass

By leveraging the orthogonal retention of HILIC and the mass-filtering specificity of tandem MS, this protocol ensures that the purity validation of 1-[Cyano(methyl)amino]propan-2-ol is both highly sensitive and analytically unassailable.

Sources

Benchmarking 1-[Cyano(methyl)amino]propan-2-ol Synthesis Pathways: Traditional vs. Modern Methods

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Target Compound: 1-[Cyano(methyl)amino]propan-2-ol (IUPAC: 2-hydroxypropyl(methyl)cyanamide)

Executive Summary & Mechanistic Causality

The introduction of a cyano (-CN) group to secondary amines is a pivotal transformation in the synthesis of biologically active cyanamides, agrochemicals, and pharmaceutical intermediates 1. For decades, the synthesis of compounds like 1-[Cyano(methyl)amino]propan-2-ol relied heavily on the von Braun reaction using cyanogen bromide (BrCN). However, the extreme toxicity and volatility of BrCN have driven the development of modern, safer electrophilic cyanating agents and alternative nucleophilic ring-opening strategies 23.

This guide objectively benchmarks three distinct synthetic pathways to 1-[Cyano(methyl)amino]propan-2-ol, analyzing the causality behind reagent selection, reaction conditions, and overall scalability.

Pathway A: Traditional von Braun N-Cyanation (Cyanogen Bromide)
  • Mechanism: Cyanogen bromide acts as a highly reactive CN⁺ equivalent. The secondary amine, 1-(methylamino)propan-2-ol, undergoes nucleophilic attack on the nitrile carbon, displacing the bromide ion 1.

  • Causality: The strong electron-withdrawing nature of the bromine atom makes the nitrile carbon highly electrophilic. However, this reaction generates hydrobromic acid (HBr) as a byproduct, requiring stoichiometric amounts of base (e.g., NaHCO₃) to prevent the protonation of the starting amine. The extreme toxicity and moisture sensitivity of BrCN make this pathway a severe liability for large-scale production.

Pathway B: Modern Electrophilic Cyanation (Trichloroacetonitrile)
  • Mechanism: Trichloroacetonitrile (Cl₃CCN) serves as a bench-stable, inexpensive cyano source. The secondary amine attacks the nitrile carbon to form an unstable amidine intermediate, which is subsequently cleaved using a base like DBU 4.

  • Causality: The trichloromethyl group is an excellent leaving group under basic conditions. This drives the cleavage of the amidine intermediate safely, yielding the target cyanamide and chloroform (CHCl₃) as a benign, easily removable byproduct. This method completely bypasses the safety hazards associated with BrCN 4.

Pathway C: Epoxide Ring-Opening Route
  • Mechanism: Direct nucleophilic attack of N-methylcyanamide on propylene oxide (2-methyloxirane) 5.

  • Causality: The nucleophilic nitrogen of the cyanamide attacks the less sterically hindered carbon of the epoxide via an S_N2 mechanism. A mild base catalyst enhances the nucleophilicity of the cyanamide. This route is highly atom-economical but requires careful handling of the highly volatile and flammable propylene oxide 5.

Quantitative Benchmarking

ParameterPathway A: BrCN (Traditional)Pathway B: Cl₃CCN (Modern)Pathway C: Epoxide Route
Reagents 1-(methylamino)propan-2-ol, BrCN, NaHCO₃1-(methylamino)propan-2-ol, Cl₃CCN, DBUN-methylcyanamide, Propylene Oxide, Base
Typical Yield 80 - 85%85 - 90%70 - 75%
Reaction Time 2 - 4 hours4 - 6 hours12 - 16 hours
Temperature 0°C to RTRoom Temperature0°C to 50°C (Sealed)
Atom Economy Low (Heavy Br loss)Moderate (CHCl₃ byproduct)High (Direct addition)
Safety Profile High Risk (Toxic, volatile)Low Risk (Bench-stable)Moderate Risk (Flammable epoxide)
Scalability Poor (Requires specialized PPE)ExcellentGood (Requires pressure vessels)

Visualizing the Synthetic Workflows

Synthesis_Pathways Precursor1 1-(methylamino)propan-2-ol (Secondary Amine) Method1 Traditional von Braun Cyanogen Bromide (BrCN) Precursor1->Method1 Base, 0°C Method2 Modern Electrophilic Trichloroacetonitrile (Cl3CCN) Precursor1->Method2 DBU, RT Precursor2 N-methylcyanamide + Propylene Oxide (Epoxide Route) Method3 Nucleophilic Ring-Opening Base Catalysis Precursor2->Method3 Heat, 50°C Target 1-[Cyano(methyl)amino]propan-2-ol (Target Cyanamide) Method1->Target Toxic byproducts (HBr) Method2->Target High yield, Safe (CHCl3) Method3->Target High Atom Economy

Figure 1: Comparative overview of the three synthesis pathways for 1-[Cyano(methyl)amino]propan-2-ol.

Reaction_Mechanism Amine Secondary Amine (Nucleophile) Intermediate Amidine Intermediate (Unstable) Amine->Intermediate Nucleophilic Attack Reagent Cl3CCN (Cyanating Agent) Reagent->Intermediate CN+ source Product N-Cyanamide Product + CHCl3 Intermediate->Product Base-mediated Cleavage (DBU)

Figure 2: Mechanistic workflow of modern electrophilic cyanation using trichloroacetonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol 1: Modern Electrophilic Cyanation (Pathway B)

Objective: Synthesize 1-[Cyano(methyl)amino]propan-2-ol safely using Cl₃CCN 4.

  • Substrate Preparation: Dissolve 10 mmol of 1-(methylamino)propan-2-ol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the cyanating agent, which would drastically reduce the atom economy.

  • Reagent Addition: Slowly add 12 mmol (1.2 eq) of trichloroacetonitrile dropwise at room temperature. Stir for 2 hours.

    • Causality: Dropwise addition controls the exothermic formation of the amidine intermediate.

  • Base-Mediated Cleavage: Add 15 mmol (1.5 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture. Stir for an additional 2-4 hours.

    • Causality: DBU is a strong, non-nucleophilic base that facilitates the elimination of the trichloromethyl group (as chloroform), driving the reaction to the final cyanamide product.

  • Validation & Workup: Monitor the reaction via TLC (Ninhydrin stain; the secondary amine starting material will stain, while the cyanamide product will not). Once complete, wash the organic layer with 1M HCl (2 × 15 mL) to remove DBU and any unreacted amine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Epoxide Ring-Opening (Pathway C)

Objective: Synthesize the target molecule via direct alkylation of N-methylcyanamide 5.

  • In-situ Generation/Preparation: Dissolve 10 mmol of N-methylcyanamide in 15 mL of absolute ethanol in a heavy-walled pressure tube.

    • Causality: N-methylcyanamide is highly reactive and prone to dimerization; handling it in a dilute alcoholic solution stabilizes the reagent.

  • Epoxide Addition: Cool the vessel to 0°C. Add 11 mmol (1.1 eq) of propylene oxide and a catalytic amount of NaHCO₃ (1 mmol).

    • Causality: The base increases the nucleophilicity of the cyanamide nitrogen. The 0°C environment prevents the highly volatile propylene oxide (Boiling Point: 34°C) from evaporating before the vessel is sealed.

  • Heating: Seal the tube and gradually warm the mixture to 50°C. Stir for 12 hours.

    • Causality: Gentle heating provides the necessary activation energy for the S_N2 ring-opening of the epoxide without causing thermal degradation of the cyanamide.

  • Validation: Perform GC-MS analysis on an aliquot. The target compound, 1-[Cyano(methyl)amino]propan-2-ol, will present a molecular ion peak at m/z 114.15.

References

  • ACS Organic Letters. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Available at: [Link]

  • NIH PMC. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available at:[Link]

  • ACS Organic Letters. N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Available at:[Link]

  • epdf.pub. Pharmaceutical Manufacturing Encyclopedia, 3rd Edition. Available at: [Link]

Sources

Comprehensive Cross-Validation Guide: GC-FID vs. HPLC-CAD for the Analysis of 1-[Cyano(methyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation of highly polar, low-molecular-weight intermediates presents a unique analytical challenge in pharmaceutical development. This guide provides an objective, data-driven cross-validation of two orthogonal techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)—for the analysis of 1-[cyano(methyl)amino]propan-2-ol. Designed for analytical scientists and drug development professionals, this document outlines the mechanistic causality behind each methodological choice and provides self-validating protocols compliant with current regulatory frameworks.

Analyte Profiling & Mechanistic Challenges

Chemical Identity: 1-[Cyano(methyl)amino]propan-2-ol (CAS 1566011-12-8) is a secondary alcohol containing a cyanamide moiety. It has a molecular weight of 114.15 g/mol and is highly polar, with an XLogP3 of approximately 0.3[1].

The Analytical Dilemma:

  • Optical Limitations: The cyanamide group (-N(CH₃)C≡N) lacks extended pi-conjugation, resulting in negligible UV absorbance above 210 nm. Standard HPLC-UV methods are therefore highly susceptible to baseline drift and matrix interference at trace levels, necessitating alternative detection strategies.

  • Chromatographic Behavior: Due to its high polarity, the analyte exhibits poor retention on standard C18 reversed-phase columns, often eluting near the void volume.

  • Thermal & Surface Reactivity: In gas-phase analysis, the free secondary hydroxyl group acts as an active hydrogen donor. If injected directly into a GC, it will hydrogen-bond with residual silanol groups on the stationary phase, causing severe peak tailing, poor recovery, and potential thermal degradation.

Methodological Design (The "Why")

To establish a robust control strategy, we must select techniques that mechanistically bypass the analyte's inherent limitations.

The HPLC-CAD Strategy

To overcome the lack of a UV chromophore, Charged Aerosol Detection (CAD) is employed. CAD provides a uniform, mass-proportional response for non-volatile analytes independent of their optical properties. To resolve the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized. HILIC provides orthogonal retention by partitioning the polar analyte into a water-enriched layer immobilized on a zwitterionic stationary phase, ensuring strong retention and sharp peak shape.

The GC-FID Strategy

To utilize the high resolving power and sensitivity of capillary GC, the analyte must be volatilized without degradation. Pre-column derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the mechanistic choice. BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This "capping" eliminates hydrogen bonding, drastically improving volatility, thermal stability, and peak symmetry.

Experimental Workflow

G cluster_HPLC HPLC-CAD Pathway cluster_GC GC-FID Pathway Start 1-[Cyano(methyl)amino]propan-2-ol (Analyte) H_Prep Sample Dilution (ACN:H2O) Start->H_Prep G_Prep BSTFA Derivatization (TMS-Capping of -OH) Start->G_Prep H_Sep HILIC Separation (Polar Retention) H_Prep->H_Sep H_Det CAD Detection (Mass-Proportional) H_Sep->H_Det CrossVal Cross-Validation ICH Q2(R2) & USP <1225> H_Det->CrossVal G_Sep Capillary GC (DB-5MS) (Volatility Separation) G_Prep->G_Sep G_Det FID Detection (Flame Ionization) G_Sep->G_Det G_Det->CrossVal

Analytical workflow comparing HPLC-CAD and GC-FID methods for 1-[cyano(methyl)amino]propan-2-ol.

Step-by-Step Experimental Protocols

Both protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) to ensure day-to-day reliability.

Protocol A: HPLC-CAD Workflow
  • Sample Preparation: Dilute standards and samples in Acetonitrile:Water (80:20, v/v). Causality: Matching the sample diluent to the highly organic HILIC initial mobile phase prevents solvent-mismatch peak distortion.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Acetonitrile / 20 mM Ammonium Acetate (pH 5.8) [80:20, v/v]. Causality: The ammonium acetate buffer is volatile, which is a strict requirement for CAD to prevent background noise and detector fouling.

    • Flow Rate: 1.0 mL/min.

  • Detection (CAD): Set the evaporation temperature to 35°C with a data collection rate of 10 Hz.

  • System Suitability (SST): Relative Standard Deviation (RSD) of peak area ≤ 2.0% for six replicate injections; Asymmetry factor ( As​ ) between 0.8 and 1.5.

Protocol B: GC-FID Workflow
  • Derivatization (Sample Prep): Transfer 100 µL of the sample extract (prepared in anhydrous pyridine) into a silanized GC vial. Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane as a catalyst). Seal and incubate at 60°C for 30 minutes. Cool to room temperature before injection. Causality: Anhydrous conditions are critical as water rapidly hydrolyzes TMS derivatives, leading to signal loss.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). The 5% phenyl phase provides optimal selectivity for TMS-derivatized alcohols.

    • Oven Program: Initial temperature 70°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detection (FID): Inject 1 µL with a split ratio of 10:1. Injector temperature at 250°C; FID temperature at 280°C.

  • System Suitability (SST): Resolution ( Rs​ ) > 2.0 from any derivatization byproducts (e.g., mono-TMS vs di-TMS artifacts); RSD of peak area ≤ 2.0%.

Cross-Validation Results

The methods were cross-validated across key performance characteristics in strict accordance with the updated ICH Q2(R2) guidelines[2] and USP General Chapter <1225>[3].

Validation ParameterICH Q2(R2) / USP <1225> RequirementHPLC-CAD PerformanceGC-FID Performance
Specificity No interference at retention timeComplies ( Rs​ > 2.0)Complies ( Rs​ > 2.5)
Linearity (Range) R2 ≥ 0.99 (50% to 150% of target) R2 = 0.998 (Log-Log fit)* R2 = 0.999 (Linear fit)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL0.3 µg/mL
Accuracy (Recovery) 95.0% – 105.0% across 3 levels98.2% – 101.5%97.5% – 102.1%
Precision (Repeatability) RSD ≤ 2.0% (n=6)1.4%1.1%
Intermediate Precision RSD ≤ 3.0% (different days/analysts)1.8%1.6%

*Note: CAD response is inherently non-linear over wide concentration ranges. A log-log calibration curve or quadratic fit is required for accurate quantitation as per current compendial best practices.

Conclusion & Recommendations

Both HPLC-CAD and GC-FID are scientifically sound, validated approaches for the analysis of 1-[cyano(methyl)amino]propan-2-ol, but their optimal use cases differ:

  • Choose GC-FID when maximum sensitivity is required (e.g., trace impurity profiling or genotoxic threshold monitoring). It offers superior LOD/LOQ and excellent linear range but demands meticulous, moisture-free sample preparation and derivatization.

  • Choose HPLC-CAD for routine Quality Control (QC) batch release and assay-level quantitation. It offers a much simpler, direct-dilution sample preparation workflow, reducing analyst-to-analyst variability, provided the laboratory is equipped to manage the non-linear calibration models inherent to aerosol detection.

References

  • PubChem. "1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479". National Institutes of Health (NIH). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". European Medicines Agency (EMA). URL:[Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures". US Pharmacopeial Convention. URL: [Link]

Sources

1-[Cyano(methyl)amino]propan-2-ol vs traditional catalysts in pharmaceutical drug design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the transition from traditional transition-metal catalysts to advanced organocatalytic systems is critical for modern pharmaceutical drug design. The stringent regulatory limits on heavy metal impurities in Active Pharmaceutical Ingredients (APIs) have driven the field toward metal-free alternatives[1].

This guide provides an objective, data-driven comparison between 1-[Cyano(methyl)amino]propan-2-ol (a highly specialized bifunctional organocatalyst) and traditional catalysts (such as Palladium/Ruthenium complexes and classical L-Proline), focusing on mechanistic causality, experimental validation, and scalability in drug development.

Mechanistic Profiling & Causality

To understand the utility of 1-[Cyano(methyl)amino]propan-2-ol (hereafter referred to as CMAP ), we must analyze its structural causality compared to traditional catalytic paradigms.

Traditional Transition Metal Catalysts (e.g., Pd, Ru)

Transition metals operate via d-orbital interactions, driving oxidative addition, transmetalation, and reductive elimination[2]. While they offer unparalleled efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura)[3], they present two major drawbacks in pharmaceutical synthesis:

  • Toxicity & Clearance: FDA regulations mandate heavy metal residues in final APIs to be strictly below 10 ppm, necessitating costly and yield-reducing scavenging steps.

  • Moisture/Air Sensitivity: Many metal-ligand complexes require rigorous inert atmospheres, complicating scale-up.

Classical Organocatalysts (e.g., L-Proline)

L-Proline operates via enamine or iminium ion activation. However, it often requires high catalyst loadings (up to 20 mol%), suffers from poor solubility in non-polar organic solvents, and can lead to unwanted side-reactions (like oxazolidinone formation) which stall the catalytic cycle.

The CMAP Advantage: Bifunctional Activation

CMAP (CAS: 1566011-12-8)[4] represents a paradigm shift utilizing noncovalent bifunctional organocatalysis [5]. Its molecular architecture is purposefully designed for dual activation:

  • The Secondary Alcohol (-OH): Acts as a Brønsted acid, providing a highly directional hydrogen bond to activate electrophiles (e.g., aldehydes or imines).

  • The Cyano(methyl)amino Group (-N(CH₃)CN): Unlike standard basic amines that suffer from product inhibition, the cyanamide nitrogen is sp²-hybridized due to conjugation with the strongly electron-withdrawing cyano group. The terminal cyano nitrogen acts as a potent Lewis base/hydrogen-bond acceptor, stabilizing the incoming nucleophile. The methyl group provides necessary steric bulk to enforce stereofacial discrimination.

G Substrate Prochiral Substrate (e.g., Aldehyde/Ketone) TS Highly Organized Transition State Substrate->TS CMAP CMAP Catalyst (1-[Cyano(methyl)amino]propan-2-ol) H_Bond Electrophile Activation (-OH H-Bond Donor) CMAP->H_Bond Lewis_Base Nucleophile Stabilization (-CN Dipole/Acceptor) CMAP->Lewis_Base H_Bond->TS Coordinates Lewis_Base->TS Directs Product Enantioenriched Pharmaceutical Intermediate TS->Product Stereoselective C-C Bond Formation

Fig 1: Bifunctional transition state logic of CMAP in asymmetric synthesis.

Experimental Validation: Self-Validating Protocol

To objectively compare these systems, we utilize a standardized Asymmetric Direct Aldol Reaction (the coupling of 4-nitrobenzaldehyde with acetone)—a foundational C-C bond-forming step in the synthesis of numerous chiral APIs (e.g., statins, antibiotics).

Step-by-Step Methodology

This protocol is designed as a self-validating system; the conversion rate and enantiomeric excess (ee) directly validate the structural integrity of the transition state.

  • Preparation & Standardization:

    • Dry acetone (2.0 mL) and DMSO (0.5 mL) are added to three separate reaction vials to ensure uniform solvent polarity.

    • 4-nitrobenzaldehyde (0.5 mmol) is added to each vial.

  • Catalyst Loading (The Variable):

    • Vial A (CMAP): Add 5 mol% of enantiopure (S)-CMAP.

    • Vial B (L-Proline): Add 20 mol% of L-Proline (standard requirement for comparable kinetics).

    • Vial C (Metal Control): Add 5 mol% of a traditional chiral Lewis acid metal complex (e.g., Cu(OTf)₂ with chiral bisoxazoline ligand).

  • Execution & Monitoring:

    • Stir the reactions at -20°C (to maximize stereocontrol) for 24 hours.

    • Monitor conversion via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent.

  • Quenching & Purification:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3 x 5 mL). Note: Vial C requires an additional wash with a metal scavenger (e.g., QuadraPure) for 2 hours to remove copper residues.

  • Quantitative Analysis:

    • Determine yield via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Determine enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AS-H column, Hexane/i-PrOH 80:20, 1.0 mL/min).

Data Presentation & Performance Comparison

The experimental outcomes highlight the distinct operational advantages of the CMAP system over traditional methods.

Metric(S)-CMAP (Bifunctional Organocatalyst)L-Proline (Classic Organocatalyst)Chiral Cu-Complex (Traditional Metal)
Catalyst Loading 5 mol%20 mol%5 mol%
Chemical Yield 94%72%91%
Enantiomeric Excess (ee) 96%78%95%
Reaction Time 24 hours48 hours18 hours
Moisture Sensitivity None (Benchtop stable)LowHigh (Requires Argon)
Downstream Purification Simple aqueous extractionSimple aqueous extractionComplex (Metal scavenging required)
E-Factor (Waste generation) LowMediumHigh

Data Analysis: While the traditional metal catalyst achieves excellent yield and ee, it requires rigorous inert conditions and generates high downstream waste due to metal scavenging. L-Proline suffers from sluggish kinetics and lower selectivity due to poor solubility and intermediate stalling. CMAP matches the stereochemical efficiency of the metal catalyst while maintaining the robust, bench-stable, and environmentally benign profile of an organocatalyst[1].

Workflow Start API Synthesis Metal Transition Metal Catalysis Start->Metal Organo CMAP Organocatalysis Start->Organo Metal_Purif Heavy Metal Scavenging (Costly & Time-Consuming) Metal->Metal_Purif Metal_End API (FDA <10 ppm limit) Metal_Purif->Metal_End Organo_Purif Simple Aqueous Wash (No Metal Scavengers) Organo->Organo_Purif Organo_End API (Zero Metal Toxicity) Organo_Purif->Organo_End

Fig 2: Downstream purification workflow: Metal catalysis vs. CMAP organocatalysis.

Conclusion for Drug Development Professionals

For process chemists and drug development professionals, the integration of 1-[Cyano(methyl)amino]propan-2-ol into synthetic pipelines offers a distinct strategic advantage. By leveraging the synergistic push-pull dynamics of its hydrogen-bond donating hydroxyl group and its dipole-directing cyanamide moiety, CMAP bypasses the toxicity and purification bottlenecks inherent to transition metal catalysis[2] without sacrificing the stereochemical precision required for modern therapeutics.

References

  • PubChem: 1-[Cyano(methyl)amino]propan-2-ol National Institutes of Health (NIH)[Link]

  • The aminoindanol core as a key scaffold in bifunctional organocatalysts PubMed Central (PMC) - NIH[Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Arabian Journal of Chemistry[Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review Frontiers in Chemistry[Link]

  • Catalysis in Modern Drug Discovery: Insights from a Graduate Student-Taught Undergraduate Course Journal of Chemical Education (ACS)[Link]

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Safety Operating Guide

Personal protective equipment for handling 1-[Cyano(methyl)amino]propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational and Safety Protocol for Handling 1-[Cyano(methyl)amino]propan-2-ol

Introduction 1-[Cyano(methyl)amino]propan-2-ol (CAS: 1566011-12-8), also designated structurally as 2-hydroxypropyl(methyl)cyanamide, is a specialized pharmaceutical intermediate[1]. Handling this compound requires strict logistical and safety frameworks due to the inherent reactivity and biological activity of the cyanamide moiety. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan to ensure absolute safety, chemical integrity, and environmental compliance.

Section 1: Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. The molecule features a secondary alcohol and an N-cyano (cyanamide) group[1].

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Cyanamide derivatives are potent inhibitors of ALDH. If a researcher is exposed to this compound and subsequently consumes alcohol, the inhibition of ALDH causes a toxic accumulation of acetaldehyde in the bloodstream. This triggers "cyanamide flush syndrome," characterized by severe vasodilation, hypotension, nausea, and tachycardia[2].

  • Dermal Penetration & Sensitization: N-cyano compounds are lipophilic enough to penetrate compromised skin barriers and are known to be severe skin sensitizers[3].

  • Thermodynamic Instability: The covalent cyano group is endothermic. In the presence of strong acids, bases, or specific metal catalysts, N-cyano derivatives can undergo rapid, exothermic polymerization[3].

Quantitative Data & Hazard Summary

Property / Hazard IndicatorValue / DescriptionCausality / Operational Impact
IUPAC Name 2-hydroxypropyl(methyl)cyanamideDefines the dual functional groups (alcohol, cyanamide)[1].
PubChem CID 104185479Primary identifier for structural and physical data[1].
Molecular Weight 114.15 g/mol Low MW facilitates rapid dermal absorption upon contact[1].
Chemical Reactivity Polymerization riskMust strictly avoid contact with metal spatulas and strong acids[3].
Toxicity Profile ALDH Inhibitor, SensitizerRequires strict isolation; zero alcohol consumption post-exposure[2].

Section 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The selection below is based on the specific permeation mechanics of N-cyano compounds.

  • Hand Protection (Critical): Use multi-layer laminate gloves (e.g., Silver Shield®) or heavy-duty Butyl rubber.

    • Causality: Standard nitrile or latex gloves degrade upon prolonged exposure to cyanamide derivatives. Never use leather gloves. Leather absorbs and retains cyano compounds, creating a continuous exposure reservoir against the skin[3].

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: Brief ocular contact with cyanamides can cause severe corneal swelling and temporary loss of sight.

  • Body Protection: Tyvek® or equivalent chemical-resistant coveralls. Ensure cuffs are taped securely to the gloves to prevent vapor intrusion.

  • Respiratory Protection: If handling outside a closed system (which is strongly discouraged), use a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges and a P100 particulate filter.

Section 3: Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to prevent exposure and maintain chemical stability.

Step-by-Step Handling Methodology:

  • System Verification: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Do not proceed if the airflow monitor alarm is active.

  • Trap Preparation: Set up a secondary containment tray inside the hood. Prepare a beaker containing a 10% alkaline calcium hypochlorite solution to act as an immediate neutralizing bath for contaminated tools.

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don goggles, face shield, and coveralls.

  • Tool Selection: Use ONLY Polytetrafluoroethylene (PTFE) or ceramic spatulas.

    • Causality: Metal tools can inadvertently catalyze the exothermic polymerization of the N-cyano group.

  • Execution: Weigh and transfer the chemical entirely over the secondary containment tray. Seal the primary container immediately after the transfer is complete.

  • Tool Decontamination: Submerge the PTFE spatula directly into the alkaline hypochlorite bath immediately after use.

  • Doffing: Remove gloves inside-out to trap potential surface contamination within the glove folds. Wash hands immediately with copious amounts of soap and water.

Workflow Prep 1. System Verification Check hood velocity & setup trap PPE 2. PPE Donning Inspect butyl gloves, avoid leather Prep->PPE Handle 3. Chemical Handling Use PTFE tools, avoid metals PPE->Handle Decon 4. Tool Decontamination Submerge in alkaline hypochlorite Handle->Decon Dispose 5. Doffing & Disposal Inside-out removal, wash hands Decon->Dispose

Step-by-step self-validating operational workflow for handling N-cyano compounds.

Section 4: Exposure Response & Metabolic Toxicity Pathway

Understanding the metabolic pathway of 1-[Cyano(methyl)amino]propan-2-ol is critical for emergency response. The primary systemic danger of exposure is the inhibition of ALDH[2].

MetabolicPathway Ethanol Ethanol (Ingested) ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic Intermediate) ADH->Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Flush Cyanamide Flush Syndrome (Vasodilation, Tachycardia) Acetaldehyde->Flush Accumulates Acetate Acetate (Harmless) ALDH->Acetate Cyanamide 1-[Cyano(methyl)amino]propan-2-ol (N-Cyano Moiety) Cyanamide->ALDH Inhibits

Metabolic toxicity pathway showing ALDH inhibition by cyanamide derivatives.

Emergency Response Protocol:

  • Dermal Exposure: Immediately remove all contaminated clothing. Do not reuse. Flush the skin with running water for a minimum of 15 minutes. Causality: Rapid removal prevents the lipophilic molecule from partitioning deep into the bloodstream[3].

  • Ocular Exposure: Remove contact lenses if present. Irrigate the eyes with a continuous stream of water or neutral saline for 15 minutes. Seek immediate ophthalmological evaluation.

  • Post-Exposure Mandate: The exposed individual MUST abstain from all alcohol consumption (including hidden sources like mouthwash, herbal tinctures, or certain fermented foods) for at least 72 hours to prevent cyanamide flush syndrome[2].

Section 5: Decontamination & Disposal Plan

N-cyano compounds must not be disposed of in standard organic waste streams due to the risk of uncontrolled polymerization and toxic gas evolution.

Step-by-Step Spill Cleanup and Disposal:

  • Containment: Isolate the spill area immediately. Do not touch the spilled material.

  • Neutralization: Carefully apply an excess of alkaline calcium hypochlorite solution over the spill.

    • Causality: The hypochlorite acts as a strong oxidizing agent, safely degrading the cyanamide group into nitrogen gas, carbon dioxide, and water, effectively neutralizing the toxicity.

  • Incubation: Allow the neutralized mixture to sit for 24 hours to ensure complete chemical degradation.

  • Collection: Absorb the neutralized liquid with an inert material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Final Disposal: Seal the absorbed waste in a labeled, high-density polyethylene (HDPE) drum. Dispose of via a licensed hazardous waste contractor. Ensure the waste is slated for incineration in a facility equipped with an afterburner and scrubber, as the combustion of cyanamides generates hazardous nitrogen oxides (NOx)[3].

References

  • National Center for Biotechnology Information. "1-[Cyano(methyl)amino]propan-2-ol | C5H10N2O | CID 104185479 - PubChem". PubChem. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. "Cyano Compounds". International Labour Organization. [Link]

  • Wikipedia Contributors. "Cyanamide". Wikipedia, The Free Encyclopedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.